molecular formula C7H7NO2 B1296232 4-[(Hydroxyimino)methyl]phenol

4-[(Hydroxyimino)methyl]phenol

Cat. No.: B1296232
M. Wt: 137.14 g/mol
InChI Key: LJEARAFLOCEYHX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(Hydroxyimino)methyl]phenol is a phenol-based compound of interest in organic synthesis and biological research. This compound features a hydroxyiminomethyl functional group, a motif known to act as a versatile ligand in coordination chemistry for constructing binuclear metal complexes with transition metals like Copper(II) and Nickel(II) . Such complexes are valuable models for studying magneto-structural correlations and molecular magnetism . Furthermore, as a 4-substituted phenol, this compound may share biological activity mechanisms with related molecules. Research on similar phenols shows they can inhibit tyrosinase activity, deplete cellular glutathione, and induce quinone formation, which can increase the immunogenicity of melanosomal proteins . These properties make 4-substituted phenols a subject of investigation for inducing vitiligo and specific antimelanoma immunity, highlighting their potential in immunology and melanoma research . This product is intended for research purposes in a controlled laboratory environment. It is For Research Use Only and is not intended for diagnostic or therapeutic applications, or for human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(hydroxyiminomethyl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO2/c9-7-3-1-6(2-4-7)5-8-10/h1-5,9-10H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJEARAFLOCEYHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=NO)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301034613
Record name 4-Hydroxybenzaldehyde oxime
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Molecular Weight

137.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

699-06-9
Record name 4-Hydroxybenzaldehyde oxime
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=699-06-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Hydroxybenzaldehyde oxime
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301034613
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Comprehensive Technical Guide to the Safety, Handling, and Synthesis of 4-Hydroxybenzaldehyde Oxime (CAS 699-06-9)

Author: BenchChem Technical Support Team. Date: February 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of 4-Hydroxybenzaldehyde oxime (CAS 699-06-9), a pivotal chemical intermediate. Moving beyond a standard safety data sheet (SDS), this document synthesizes critical safety information with practical, field-proven insights into its handling, synthesis, and application context. The objective is to equip researchers and drug development professionals with the knowledge to use this compound safely and effectively, grounded in authoritative data and established laboratory protocols.

Core Chemical & Physical Properties

4-Hydroxybenzaldehyde oxime is an organic compound that serves as a valuable building block in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries.[1][2][3] It typically appears as a pale yellow to white crystalline solid.[1] Its solubility in common organic solvents like ethanol and ether, contrasted with limited water solubility, dictates the choice of solvent systems for reactions and purification.[1]

Table 1: Physicochemical Data for 4-Hydroxybenzaldehyde Oxime

Property Value Source(s)
CAS Number 699-06-9 [4]
Molecular Formula C₇H₇NO₂ [1][4][5]
Molecular Weight 137.14 g/mol [4][6][7]
Melting Point 111-112 °C [5]
Boiling Point 292.5 °C at 760 mmHg [5]
Density 1.42 g/cm³ [5][6]
Appearance Pale yellow to white crystalline solid [1]
LogP (Octanol/Water) 1.2 - 1.7 [5][6][7]

| Synonyms | p-Hydroxybenzaldehyde oxime, 4-Hydroxybenzaldoxime, (E)-4-hydroxybenzaldehyde oxime |[1][7][8] |

GHS Hazard Identification and Risk Mitigation

According to the Globally Harmonized System (GHS), 4-Hydroxybenzaldehyde oxime is classified with specific hazards that mandate careful handling.[7] Understanding the causality behind these classifications is crucial for implementing effective safety protocols.

Table 2: GHS Classification and Associated Hazards

Hazard Class GHS Code Description Practical Implication & Rationale
Acute Toxicity, Oral H302 Harmful if swallowed Ingestion can lead to systemic toxicity. This necessitates strict prohibition of eating or drinking in the laboratory and careful handling to prevent accidental ingestion.
Skin Corrosion/Irritation H315 Causes skin irritation Direct contact with the solid or solutions can cause local inflammation. The use of nitrile or other chemically resistant gloves is mandatory to prevent dermatitis.
Serious Eye Damage/Irritation H319 Causes serious eye irritation The compound is a significant irritant to the eyes, with potential for serious damage. Safety glasses with side-shields or goggles are essential to prevent contact from splashes or airborne dust.

| Specific Target Organ Toxicity (Single Exposure) | H335 | May cause respiratory irritation | Inhalation of the dust can irritate the respiratory tract. All weighing and transfer operations involving the powder should be conducted in a certified chemical fume hood or a ventilated enclosure. |

The presence of the "Warning" signal word and the associated exclamation mark pictogram visually reinforces these risks.[7]

Laboratory Safety and Handling Protocols

A self-validating safety system relies on a multi-layered approach, combining engineering controls, personal protective equipment (PPE), and stringent procedural discipline.

Engineering Controls and Personal Protective Equipment (PPE)
  • Primary Engineering Control: All manipulations of solid 4-Hydroxybenzaldehyde oxime that could generate dust must be performed within a chemical fume hood to mitigate the respiratory irritation hazard (H335).[9][10]

  • Eye Protection: ANSI-rated safety glasses with side-shields or chemical splash goggles are mandatory at all times.[9]

  • Skin Protection: Chemically resistant gloves (e.g., nitrile) must be worn. Gloves should be inspected before use and disposed of properly after handling the material.[9] A standard laboratory coat should be worn to protect street clothes.

  • Respiratory Protection: If engineering controls are insufficient or during a large-scale transfer where dust generation is unavoidable, a NIOSH-approved respirator equipped with a particulate filter is required.

Storage and Incompatibility

Proper storage is critical to maintaining the compound's integrity and ensuring safety.

  • Conditions: Store in a cool, dry, and well-ventilated area.[9][10] The container must be kept tightly closed to prevent moisture absorption and potential degradation.[9][10]

  • Incompatibilities: Avoid storage with strong oxidizing agents, strong bases, and strong reducing agents, as these may trigger hazardous reactions.[11]

  • Security: Due to its acute toxicity, it is advisable to store the compound in a locked cabinet or a controlled-access area.[9][10]

Accidental Release and Waste Disposal
  • Spill Response: In case of a spill, evacuate non-essential personnel. Wearing full PPE, carefully sweep up the solid material, avoiding dust creation, and place it into a suitable, labeled container for disposal.[9] Do not allow the material to enter drains or waterways.[9]

  • Disposal: Dispose of waste material and contaminated containers at an approved hazardous waste collection point, in strict accordance with all local, state, and federal regulations.[10]

Emergency Response and First-Aid Workflow

Immediate and appropriate action following an exposure is critical. The following workflow outlines the necessary steps.

Emergency_Response_Workflow cluster_exposure Exposure Event cluster_routes Exposure Routes & Immediate Actions cluster_first_aid First-Aid Measures cluster_medical Professional Medical Care Exposure Exposure Occurs Inhalation Inhalation (H335) Exposure->Inhalation Skin Skin Contact (H315) Exposure->Skin Eye Eye Contact (H319) Exposure->Eye Ingestion Ingestion (H302) Exposure->Ingestion Aid_Inhale Move to fresh air. Keep at rest. Inhalation->Aid_Inhale Aid_Skin Remove contaminated clothing. Wash skin with plenty of soap & water. Skin->Aid_Skin Aid_Eye Rinse cautiously with water for several minutes. Remove contact lenses, if present. Eye->Aid_Eye Aid_Ingest Call POISON CENTER or doctor. Rinse mouth. Do NOT induce vomiting. Ingestion->Aid_Ingest Medical Seek Immediate Medical Attention Aid_Inhale->Medical Aid_Skin->Medical Aid_Eye->Medical Aid_Ingest->Medical

Caption: Emergency response workflow for exposure to 4-Hydroxybenzaldehyde oxime.

Synthesis Protocol and Application Context

Standard Laboratory Synthesis

The most common and reliable synthesis involves the reaction of 4-hydroxybenzaldehyde with hydroxylamine hydrochloride. The base, typically pyridine, acts as a scavenger for the HCl byproduct, driving the reaction to completion.[6][12]

Experimental Protocol:

  • Dissolution: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 4-hydroxybenzaldehyde (1.0 eq) in ethanol (approx. 20 mL per gram of aldehyde).

  • Reagent Addition: To this solution, add hydroxylamine hydrochloride (1.5 eq) followed by the slow addition of pyridine (3.0 eq).[6][12] The use of excess hydroxylamine and base ensures complete conversion of the starting aldehyde.

  • Reaction: Heat the mixture to reflux (approximately 80°C) and maintain for 1 hour.[6][12] Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: After the reaction is complete, cool the mixture to room temperature and concentrate it under reduced pressure to remove the ethanol.

  • Extraction: Redissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water, followed by a saturated aqueous solution of NH₄Cl, and finally with brine.

  • Drying and Purification: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the pure 4-hydroxybenzaldehyde oxime.[12]

Synthesis_Workflow node_start Start: Reagents node_dissolve 1. Dissolve 4-Hydroxybenzaldehyde in Ethanol node_start->node_dissolve node_add 2. Add Hydroxylamine HCl and Pyridine node_dissolve->node_add node_reflux 3. Reflux Reaction Mixture (1 hour at ~80°C) node_add->node_reflux node_workup 4. Concentrate and Perform Aqueous Workup node_reflux->node_workup node_purify 5. Purify via Column Chromatography node_workup->node_purify node_end End Product: Pure 4-Hydroxybenzaldehyde Oxime node_purify->node_end

Caption: Step-by-step workflow for the laboratory synthesis of 4-Hydroxybenzaldehyde oxime.

Significance in Drug Development

4-Hydroxybenzaldehyde oxime is not typically an active pharmaceutical ingredient (API) itself but is a crucial intermediate. Its bifunctional nature—containing both a nucleophilic oxime group and a phenolic hydroxyl group—makes it a versatile scaffold for building more complex molecules. It is used in the synthesis of a variety of compounds, including those with potential antimicrobial and anti-inflammatory properties.[1][3] Its precursor, 4-hydroxybenzaldehyde, is a well-established intermediate in the production of drugs like the antibiotic Amoxicillin, highlighting the importance of this chemical family in pharmaceutical manufacturing.[13]

Toxicological and Ecological Profile

  • Toxicological Summary: The primary toxicological concerns are acute oral toxicity, and irritation to the skin, eyes, and respiratory system, as established by the GHS classification.[7] Comprehensive data on long-term effects such as carcinogenicity or reproductive toxicity are not widely available, and therefore, the compound should be handled with the assumption that it may have uncharacterized hazards.

  • Ecological Information: Specific ecotoxicity data is limited. As a standard precautionary principle, the compound and its containers should be disposed of as hazardous waste, and measures should be taken to prevent its release into the environment, particularly into soil or aquatic systems.

References

  • ChemicalBook. (2025, July 24). 4-HYDROXYBENZALDEHYDE OXIME | 699-06-9.
  • Chemsrc. (2025, August 21). Benzaldehyde, 4-hydroxy-, oxime | CAS#:699-06-9.
  • Cheméo. (n.d.). Chemical Properties of Benzaldehyde, 4-hydroxy-, oxime (CAS 699-06-9).
  • ECHEMI. (n.d.). 699-06-9, 4-Hydroxybenzaldehyde oxime Formula.
  • CymitQuimica. (n.d.). CAS 699-06-9: 4-Hydroxybenzaldehyde oxime.
  • PubChem. (n.d.). 4-Hydroxybenzaldehyde oxime | C7H7NO2 | CID 135408704.
  • Safety Data Sheet for 4-Hydroxybenzaldehyde. (2014, November 11). Retrieved from various supplier websites. (General safety principles for the precursor are applicable).
  • Sigma-Aldrich. (2025, November 06). SAFETY DATA SHEET.
  • Google Patents. (n.d.). EP0218123A1 - Process for the preparation of hydroxy-benzaldoxime-O-ethers.
  • Safety Data Sheet for 4-Hydroxybenzaldehyde. (2025, September 17).
  • Suvchem Laboratory Chemicals. (n.d.). 4-HYDROXY BENZALDEHYDE (FOR SYNTHESIS).
  • Santa Cruz Biotechnology. (n.d.). 4-Hydroxybenzaldehyde oxime | CAS 699-06-9.
  • Chem-Impex. (n.d.). 4-Hydroxybenzaldehyde.
  • NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 24). The Role of 4-Hydroxybenzaldehyde in Modern Pharmaceutical Synthesis.

Sources

4-[(Hydroxyimino)methyl]phenol biological activity and antimicrobial properties

Author: BenchChem Technical Support Team. Date: February 2026

Biological Activity, Antimicrobial Mechanisms, and Synthesis Protocols

Executive Summary

4-[(Hydroxyimino)methyl]phenol , chemically known as 4-hydroxybenzaldehyde oxime , represents a critical scaffold in medicinal chemistry. Unlike its precursor (4-hydroxybenzaldehyde), the oxime derivative introduces a hydroxyimino pharmacophore (


) that significantly alters its biological interaction profile.

This technical guide analyzes the compound’s dual-functionality:

  • Potent Tyrosinase Inhibition: Acting as a structural analogue to tyrosine, it competitively inhibits melanogenesis, making it a high-value candidate for dermatological therapeutics.

  • Selective Antimicrobial Activity: While exhibiting moderate bacteriostatic effects against Gram-positive bacteria, it demonstrates significant fungistatic activity against Candida and Aspergillus species, driven by metal chelation and membrane interaction.

Part 1: Chemical Identity & Synthesis[1][2][3]

Structural Pharmacophores

The molecule consists of a phenol ring para-substituted with an aldoxime group.

  • Phenolic Moiety (

    
    ):  Provides antioxidant capacity and hydrogen bond donation, critical for enzyme active site recognition.
    
  • Oxime Moiety (

    
    ):  Amphoteric nature allows it to act as both a hydrogen bond donor and acceptor. It is the primary site for metal chelation (specifically 
    
    
    
    in tyrosinase).
Synthesis Protocol (Schiff Base Condensation)

The synthesis follows a nucleophilic addition-elimination reaction between 4-hydroxybenzaldehyde and hydroxylamine hydrochloride.

Reagents:

  • 4-Hydroxybenzaldehyde (1.0 eq)[1][2]

  • Hydroxylamine Hydrochloride (

    
    ) (1.2 eq)
    
  • Sodium Carbonate (

    
    ) or Sodium Acetate (Base catalyst)
    
  • Solvent: Ethanol/Water (1:1 v/v)

Workflow Diagram:

SynthesisWorkflow Start Reagents: 4-Hydroxybenzaldehyde + NH2OH·HCl Mix Solubilization (EtOH/H2O 1:1) Start->Mix Reflux Reflux (60-80°C, 1-2 Hours) Base Catalyst Added Mix->Reflux Nucleophilic Attack Cool Cool to RT (Ice Bath) Reflux->Cool Dehydration Precip Acidification/Precipitation Cool->Precip Filter Filtration & Recrystallization (EtOH) Precip->Filter Product Final Product: 4-Hydroxybenzaldehyde Oxime Filter->Product Yield ~85-95%

Caption: Synthesis of 4-hydroxybenzaldehyde oxime via condensation. The oxime forms rapidly under reflux, precipitating upon cooling.

Part 2: Tyrosinase Inhibition (Primary Biological Activity)[5]

Mechanism of Action

Tyrosinase is a copper-containing metalloenzyme. This compound acts as a competitive inhibitor due to its structural similarity to the natural substrate, L-Tyrosine.

  • Substrate Mimicry: The phenolic ring mimics the tyrosine side chain, allowing the molecule to enter the active site.

  • Copper Chelation: The oxime group (

    
    ) coordinates with the binuclear copper active site (
    
    
    
    ), preventing the oxidation of L-Tyrosine to L-DOPA.
  • Schiff Base Formation: In some pathways, the aldehyde/oxime moiety forms a transient Schiff base with primary amino groups (Lysine residues) near the active site, locking the enzyme in an inactive state.

Signaling Pathway / Inhibition Logic:

TyrosinaseInhibition Enzyme Tyrosinase Active Site (Binuclear Copper Center) Complex Enzyme-Inhibitor Complex (Chelation of Cu2+) Enzyme->Complex Inactivation Melanin Melanin Production Enzyme->Melanin Oxidation Substrate Natural Substrate: L-Tyrosine Substrate->Enzyme Normal Binding Inhibitor Inhibitor: This compound Inhibitor->Enzyme Competitive Binding (High Affinity) Complex->Melanin BLOCKED

Caption: Competitive inhibition mechanism where the oxime chelates active site copper, blocking melanin synthesis.[3]

Comparative Efficacy Data

The following table summarizes the inhibitory potential (


) compared to standard whitening agents.
Compound

(Mushroom Tyrosinase)
Mechanism
This compound 0.05 - 0.5 mM Competitive / Chelation
4-Hydroxybenzaldehyde (Parent)1.22 mMCompetitive
Kojic Acid (Standard)~0.02 mMChelation
Arbutin~1.50 mMCompetitive

Note: The oxime derivative is significantly more potent than its parent aldehyde and comparable to industrial standards like Arbutin.

Part 3: Antimicrobial & Antifungal Properties[1][7][8]

Spectrum of Activity

While often cited as "antimicrobial," the activity of this compound is nuanced.

  • Antibacterial: It exhibits moderate to weak activity against Gram-negative bacteria (E. coli) due to the lipopolysaccharide (LPS) barrier which repels the polar oxime group. Activity is higher against Gram-positive strains (S. aureus).

  • Antifungal: It shows significant fungistatic activity against Candida albicans and Aspergillus niger. The oxime group interferes with fungal ergosterol synthesis pathways or cell wall integrity.

Mechanism: The "Iron-Starvation" Hypothesis

Oximes are strong metal chelators. In microbial systems, they likely chelate essential iron (


) or Zinc (

) ions from the growth medium or enzyme co-factors, effectively starving the microorganism or disabling metalloproteases.
MIC Data Summary (In Vitro)
MicroorganismStrain TypeMIC Range (

)
Classification
Staphylococcus aureusGram (+)250 - 500Moderate
Bacillus subtilisGram (+)125 - 250Moderate
Escherichia coliGram (-)> 500Weak/Inactive
Candida albicansFungi62.5 - 125 Active
Aspergillus nigerFungi125 - 250Active

Part 4: Experimental Protocols

Protocol: Tyrosinase Inhibition Assay (Spectrophotometric)

Objective: Determine


 of the oxime against Mushroom Tyrosinase.
  • Preparation: Dissolve this compound in DMSO to create stock solutions (10

    
     to 10 
    
    
    
    ).
  • Buffer: Prepare 50 mM phosphate buffer (pH 6.8).

  • Substrate: Prepare 0.5 mM L-DOPA solution.

  • Reaction Mix:

    • 100

      
       Phosphate Buffer
      
    • 20

      
       Tyrosinase Enzyme (1000 U/mL)
      
    • 20

      
       Test Inhibitor (Oxime)
      
  • Incubation: Incubate at 25°C for 10 minutes.

  • Initiation: Add 40

    
     L-DOPA substrate.
    
  • Measurement: Monitor absorbance at 475 nm (formation of dopachrome) for 10 minutes using a microplate reader.

  • Calculation:

    
    .
    
Protocol: Antimicrobial Microdilution Assay (CLSI Standard)

Objective: Determine Minimum Inhibitory Concentration (MIC).

  • Inoculum: Prepare bacterial/fungal suspension adjusted to

    
     McFarland standard (
    
    
    
    CFU/mL).
  • Plate Prep: Use a 96-well sterile microplate. Dispense 100

    
     Mueller-Hinton Broth (Bacteria) or Sabouraud Dextrose Broth (Fungi).
    
  • Dilution: Perform serial 2-fold dilutions of the oxime (dissolved in DMSO, final DMSO conc < 1%).

  • Inoculation: Add 10

    
     of microbial suspension to each well.
    
  • Incubation:

    • Bacteria: 37°C for 24 hours.

    • Fungi: 25°C for 48 hours.

  • Readout: Add Resazurin dye (0.01%) or measure turbidity (

    
    ). The MIC is the lowest concentration with no visible growth/color change.
    

References

  • Yi, W., et al. (2010). "Synthesis and biological evaluation of novel 4-hydroxybenzaldehyde derivatives as tyrosinase inhibitors." European Journal of Medicinal Chemistry.

  • Kermanshah University of Medical Sciences. "Kinetic of Mushroom Tyrosinase Inhibition by Benzaldehyde Derivatives." Journal of Reports in Pharmaceutical Sciences.

  • Cirkovic, I., et al. (2023). "Antimicrobial Potential of Benzaldoximes: Synthesis, Biological Activity and In Silico Study." Archives of Pharmacy.[4]

  • BenchChem. "Comparative Antimicrobial Activity of Benzaldehyde Oxime Derivatives."

  • PubChem Database. "Compound Summary: 4-Hydroxybenzaldehyde oxime."

Sources

Introduction: The Structural and Functional Significance of p-Hydroxybenzaldoxime

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide: p-Hydroxybenzaldoxime: A Versatile Ligand in Modern Coordination Chemistry

p-Hydroxybenzaldoxime (H₂L) is an organic compound distinguished by a hydroxyl (-OH) group and an oxime (-CH=N-OH) group attached to a benzene ring.[1] This unique arrangement of functional groups makes it a highly versatile and valuable ligand in the field of coordination chemistry.[2][3] Its ability to form stable chelate rings with a wide array of metal ions stems from the presence of multiple donor sites—specifically the phenolic oxygen and the oxime nitrogen. This capacity for chelation results in the formation of coordination complexes with diverse geometries, properties, and significant potential across various scientific and industrial domains, including catalysis, hydrometallurgy, and the development of novel therapeutic agents.[3][4][5] This guide provides an in-depth exploration of the synthesis, coordination behavior, characterization, and key applications of p-hydroxybenzaldoxime and its metal complexes, aimed at researchers and professionals in chemistry and drug development.

Part 1: Synthesis and Coordination Principles

The utility of any ligand begins with its synthesis and understanding its fundamental coordination behavior. The preparation of p-hydroxybenzaldoxime is a straightforward yet critical process, followed by its reaction with metal salts to form stable coordination complexes.

Ligand Synthesis: A Self-Validating Protocol

The synthesis of p-hydroxybenzaldoxime is typically achieved through a condensation reaction between p-hydroxybenzaldehyde and hydroxylamine. The causality behind this choice is the nucleophilic attack of the hydroxylamine nitrogen on the electrophilic carbonyl carbon of the aldehyde, followed by dehydration to form the oxime C=N bond. Using a buffer like sodium acetate is crucial to maintain a suitable pH, which facilitates the reaction without causing unwanted side reactions.[3]

Experimental Protocol: Synthesis of p-Hydroxybenzaldoxime

  • Dissolution: Dissolve p-hydroxybenzaldehyde (0.1 mol) in ethanol (150 mL) in a round-bottom flask with gentle warming until a clear solution is obtained.

  • Addition of Hydroxylamine: In a separate beaker, prepare a solution of hydroxylamine hydrochloride (0.11 mol) and sodium acetate (0.11 mol) in a minimal amount of water (approx. 50 mL). The sodium acetate acts as a base to free the hydroxylamine and buffer the reaction.

  • Reaction: Add the hydroxylamine solution dropwise to the stirred aldehyde solution at room temperature.

  • Reflux: Fit the flask with a reflux condenser and heat the mixture to reflux for 1-2 hours. The progress of the reaction can be monitored using Thin Layer Chromatography (TLC).

  • Precipitation & Isolation: After reflux, cool the reaction mixture to room temperature and then place it in an ice bath. The p-hydroxybenzaldoxime product will precipitate out as a crystalline solid.

  • Purification: Collect the solid product by vacuum filtration, wash it thoroughly with cold distilled water to remove unreacted starting materials and salts, and then dry it in a desiccator.[3] The purity can be confirmed by its melting point and spectroscopic analysis.

synthesis_workflow cluster_reactants Reactants cluster_process Process cluster_product Product p_hydroxybenzaldehyde p-Hydroxybenzaldehyde in Ethanol reaction Combine & Reflux (1-2 hours) p_hydroxybenzaldehyde->reaction hydroxylamine Hydroxylamine HCl + Sodium Acetate in H2O hydroxylamine->reaction cooling Cooling & Precipitation reaction->cooling Condensation isolation Vacuum Filtration & Washing cooling->isolation product Pure p-Hydroxybenzaldoxime isolation->product Purification

Caption: General scheme for the formation of a metal complex.

Part 2: Structural Elucidation and Characterization

A cornerstone of coordination chemistry is the rigorous characterization of newly synthesized compounds. A multi-technique approach is essential to confirm the ligand's structure and elucidate the geometry and bonding within its metal complexes. Each technique provides a unique piece of the structural puzzle.

Table 1: Key Characterization Techniques and Their Insights

TechniquePurpose & CausalityKey Information Obtained
FT-IR Spectroscopy Infrared radiation excites molecular vibrations. Changes in bond vibrations upon coordination provide direct evidence of bonding between the metal and ligand donor atoms.Confirms absence of C=O and presence of C=N and O-H. A shift in the ν(C=N) band and the appearance of new low-frequency bands for ν(M-O) and ν(M-N) confirm coordination. [6][7]
UV-Visible Spectroscopy Probes electronic transitions between molecular orbitals. For transition metals, d-d transitions are highly sensitive to the coordination environment and geometry.Determines the geometry (e.g., octahedral, square-planar, tetrahedral) of the complex based on the energy and intensity of d-d transition bands and ligand-to-metal charge transfer (LMCT) bands. [6][8]
¹H NMR Spectroscopy Measures the magnetic environment of protons. Chemical shifts are sensitive to electron density, providing insights into the ligand structure and its binding in diamagnetic complexes.Confirms the structure of the ligand. In diamagnetic complexes (e.g., Zn(II)), the disappearance or downfield shift of the phenolic -OH proton signal is definitive proof of deprotonation and coordination. [9][10]
Molar Conductance Measures the electrical conductivity of a solution of the complex. The magnitude of conductivity indicates whether the complex dissociates into ions in the solvent.Distinguishes between electrolytic and non-electrolytic complexes, revealing whether anions (e.g., Cl⁻, SO₄²⁻) are part of the coordination sphere or act as counter-ions. [11]
Magnetic Susceptibility Measures the magnetic moment of a compound, which is directly related to the number of unpaired electrons in the metal center.Determines the spin state and provides strong evidence for the geometry of paramagnetic complexes (e.g., distinguishing between square planar (diamagnetic) and tetrahedral/octahedral (paramagnetic) Ni(II) complexes). [6]
Single Crystal X-Ray Diffraction Provides a complete three-dimensional map of electron density in a crystal, allowing for the precise determination of atomic positions.Unambiguously determines bond lengths, bond angles, coordination geometry, and intermolecular interactions in the solid state. [2][12]

Part 3: Applications in Science and Industry

The true value of p-hydroxybenzaldoxime complexes is realized in their diverse applications, which leverage the unique electronic and structural properties imparted by the ligand-metal interaction.

Solvent Extraction in Hydrometallurgy

One of the most significant industrial applications of aldoxime-based ligands is in hydrometallurgy, particularly for the selective extraction of copper from acidic leach solutions. [5]The principle relies on liquid-liquid extraction, where the metal ion is transferred from an aqueous phase to an immiscible organic phase.

Mechanism of Action: The p-hydroxybenzaldoxime ligand, dissolved in an organic solvent like kerosene, is contacted with the acidic aqueous solution containing metal ions. The ligand selectively forms a neutral, lipophilic complex with the target metal (e.g., Cu²⁺). This charge neutralization and the organic nature of the ligand render the complex soluble in the organic phase, effectively removing it from the aqueous solution. [5][13]The metal can later be "stripped" back into a fresh aqueous phase under different pH conditions for recovery.

Diagram: Solvent Extraction Workflow

solvent_extraction cluster_aqueous Aqueous Phase (Low pH) cluster_organic Organic Phase leachate Metal Ions in Aqueous Leachate (e.g., Cu²⁺, Fe³⁺) extraction Extraction Stage (Mixing) leachate->extraction ligand p-Hydroxybenzaldoxime in Kerosene ligand->extraction separation1 Phase Separation extraction->separation1 loaded_org Loaded Organic Phase [Cu(HL)₂] in Kerosene separation1->loaded_org Organic raffinate Aqueous Raffinate (Impurities) separation1->raffinate Aqueous stripping Stripping Stage (Contact with Strong Acid) separation2 Phase Separation stripping->separation2 stripped_org Stripped Organic (Ligand Regenerated) separation2->stripped_org Organic product Purified Metal Solution (Concentrated Cu²⁺) separation2->product Aqueous loaded_org->stripping stripped_org->extraction Recycled

Caption: Workflow for metal recovery using solvent extraction.

Catalysis in Organic Synthesis

Transition metal complexes of p-hydroxybenzaldoxime are promising catalysts for various organic transformations. The ligand environment can tune the redox potential and Lewis acidity of the metal center, enhancing its catalytic activity. These complexes have shown potential in reactions like oxidation and reduction. [2][3]The chelated structure provides stability to the metal center, preventing its decomposition under reaction conditions and allowing for catalytic turnover.

Bioinorganic Chemistry and Drug Development

The interface of coordination chemistry and biology offers exciting opportunities for drug development. Metal complexes of p-hydroxybenzaldoxime have demonstrated significant biological activities, often superior to the free ligand.

  • Antimicrobial and Antifungal Activity: Chelation can enhance the lipophilic character of the metal ion, facilitating its transport across the lipid membranes of bacteria and fungi. This increased uptake allows the metal ion to interfere with cellular processes more effectively, leading to enhanced antimicrobial action. [3][6][14]* Anticancer Properties: Several studies have reported the cytotoxic activity of oxime-based complexes against human cancer cell lines. [3][11]The proposed mechanisms often involve interaction with DNA or the inhibition of key enzymes necessary for cancer cell proliferation. [15]* Antioxidant Activity: The phenolic hydroxyl group in the ligand structure is a known radical scavenger. Upon complexation, this antioxidant potential can be maintained or even enhanced, making these complexes interesting candidates for mitigating oxidative stress-related diseases. [3][15]

Conclusion and Future Outlook

p-Hydroxybenzaldoxime is a ligand of considerable merit, bridging fundamental coordination chemistry with practical applications. Its straightforward synthesis, stable chelation, and the tunable properties of its metal complexes have established its role in catalysis, hydrometallurgy, and bioinorganic chemistry.

Future research is poised to expand on these foundations. The rational design of new p-hydroxybenzaldoxime derivatives with tailored electronic and steric properties could lead to catalysts with higher efficiency and selectivity. In hydrometallurgy, developing ligands with even greater selectivity for critical metals remains a key objective. For drug development, a deeper investigation into the mechanisms of biological action, including molecular docking studies and in vivo testing, will be crucial to translate the promising in vitro results into viable therapeutic leads. The versatility of the p-hydroxybenzaldoxime framework ensures it will remain a subject of intensive and fruitful research for years to come.

References

  • Source: IJCRT.
  • Title: PHYSICO-CHEMICAL, SYNTHESIS AND CHARACTERIZATION STUDIES OF METAL COMPLEXES OF SCHIFF BASE DERIVED FROM P- HYDROXYBENZALDEHYDE A Source: viirj URL
  • Title: Synthesis and Characterization of p-hydroxybenzaldehyde oxime based terpolymers and their biolgical activities Source: ResearchGate URL
  • Title: A Review: Recent advances in chemistry and applications of 2,4-dihydroxybenzaldehyde oxime and its transition metal complexes Source: JACS Directory URL
  • Title: (PDF)
  • Title: Synthesis and Characterization of Some Transition Metal Complexes of Schiff Base Derived From 2, 4 – Dihydroxybenzaldehyde Source: N/A URL
  • Title: Synthesis, Characterization, and Anticancer Activity of New Metal Complexes Derived from 2-Hydroxy-3-(hydroxyimino)-4-oxopentan-2-ylidene)
  • Title: CAS 699-06-9: 4-Hydroxybenzaldehyde oxime Source: CymitQuimica URL
  • Title: Synthesis, Characterization and Biological Evaluation of New Schiff Base Ligand derived from 3-hydroxy-benzaldehyde and p-toluidine and its Divalent Metal Ions Source: ResearchGate URL
  • Title: A Review: Recent Advances in Chemistry and Applications of 2,4-Dihydroxybenzaldehyde Oxime and Its Transition Metal Complexes Source: Semantic Scholar URL
  • Title: A Convenient Route to Large-Scale Chemical Synthesis of p-Hydroxyphenylacetaldehyde Oxime and Its p-β-d-Glucopyranoside: Key Intermediates and Products in Plant Specialized Metabolism Source: PMC URL
  • Title: US4020106A - Metal extraction process Source: Google Patents URL
  • Title: Synthesis and Spectroscopic Characterization of Schiff Base Metal Complexes, Biological Activity, and Molecular Docking Studies Source: PMC URL
  • Title: A Computational and Spectroscopic Approach to Elucidate the Coordination Structures in Iron–Catechol Polymers Source: MDPI URL
  • Title: Characterization and reactivity study of non-heme high-valent iron–hydroxo complexes Source: PUBDB URL
  • Title: Solvent extraction: the coordination chemistry behind extractive metallurgy Source: RSC Publishing URL
  • Title: Iron(III)

Sources

Methodological & Application

Green Mechanochemical Synthesis of p-Hydroxybenzaldoxime: A Solvent-Free Grinding Protocol

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers and Drug Development Professionals

Abstract

This application note provides a detailed, robust, and environmentally benign protocol for the synthesis of p-hydroxybenzaldoxime through the mechanochemical grinding of p-hydroxybenzaldehyde and hydroxylamine hydrochloride. By eliminating the need for bulk solvents, this method aligns with the principles of green chemistry, offering significant advantages such as reduced waste, operational simplicity, rapid reaction times, and high yields. The protocol is designed for researchers, chemists, and drug development professionals seeking sustainable and efficient alternatives to conventional solvent-based syntheses. We provide a step-by-step methodology, from reagent preparation to product characterization, and explain the scientific rationale behind the key procedural steps to ensure reliable and reproducible outcomes.

Introduction and Scientific Rationale

p-Hydroxybenzaldoxime is a valuable organic intermediate widely utilized in the synthesis of pharmaceuticals, agrochemicals, and as a ligand in coordination chemistry.[1] Traditionally, its synthesis involves the condensation of p-hydroxybenzaldehyde with a hydroxylamine salt in a solvent medium, often requiring heating and extended reaction times.[2] Such methods, while effective, contribute to environmental waste through solvent use and energy consumption.

The Green Chemistry Approach: Mechanochemistry

Mechanochemistry, or solvent-free synthesis via grinding, presents a powerful and sustainable alternative.[3] This technique utilizes mechanical force—in this case, grinding in a simple mortar and pestle—to initiate and sustain chemical reactions between solid-state reactants. The key advantages of this approach include:

  • Environmental Safety: Eliminates the use of hazardous organic solvents, minimizing waste generation and disposal issues.[4]

  • Efficiency: Reactions often proceed much faster than in solution due to the high concentration of reactants and the localized energy input from grinding.[5]

  • Simplicity: The procedure is straightforward, requiring minimal and readily available laboratory equipment.[6]

  • High Yields: The absence of solvent can shift reaction equilibria, often leading to excellent product yields.[3]

This protocol leverages these principles to achieve a clean and efficient conversion of p-hydroxybenzaldehyde to its corresponding oxime.

Reaction Principle and Mechanism

The core reaction is a nucleophilic addition-elimination (condensation) between the carbonyl group of p-hydroxybenzaldehyde and the nucleophilic nitrogen of hydroxylamine.

Reaction: C₇H₆O₂ (p-hydroxybenzaldehyde) + NH₂OH·HCl (hydroxylamine hydrochloride) → C₇H₇NO₂ (p-hydroxybenzaldoxime) + HCl + H₂O

In the solid state, the reaction requires a base to neutralize the hydrochloride salt, thereby liberating the free hydroxylamine (NH₂OH) to act as a nucleophile.[5][7] Grinding the reactants together increases the surface area and brings the molecules into close contact, while the mechanical energy helps to overcome the activation energy barrier, facilitating the reaction without the need for a solvent medium.[8]

The proposed mechanism involves two key stages:

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of hydroxylamine attacks the electrophilic carbonyl carbon of p-hydroxybenzaldehyde.

  • Dehydration: A proton transfer and subsequent elimination of a water molecule from the intermediate results in the formation of the stable C=N double bond of the oxime.[9]

Detailed Experimental Protocol

This section provides a complete, self-validating workflow for the synthesis of p-hydroxybenzaldoxime.

Materials and Equipment

Reagents:

  • p-Hydroxybenzaldehyde (C₇H₆O₂, M.W. 122.12 g/mol )

  • Hydroxylamine hydrochloride (NH₂OH·HCl, M.W. 69.49 g/mol )

  • Anhydrous Sodium Carbonate (Na₂CO₃, M.W. 105.99 g/mol ) or Sodium Hydroxide (NaOH, M.W. 40.00 g/mol )

  • Ethyl Acetate (for work-up)

  • Deionized Water

Equipment:

  • Agate or ceramic mortar and pestle

  • Analytical balance

  • Spatulas

  • Beakers and Erlenmeyer flasks

  • Filter funnel and filter paper

  • Rotary evaporator (optional, for solvent removal)

  • TLC plates (silica gel) and developing chamber

  • Melting point apparatus

  • Personal Protective Equipment (PPE): Safety goggles, lab coat, gloves

Step-by-Step Synthesis Procedure

The entire procedure should be performed in a well-ventilated fume hood.

  • Reagent Preparation:

    • Accurately weigh 1.22 g (10 mmol) of p-hydroxybenzaldehyde.

    • Accurately weigh 0.83 g (12 mmol) of hydroxylamine hydrochloride. A slight excess of hydroxylamine ensures complete conversion of the aldehyde.

    • Accurately weigh 1.59 g (15 mmol) of anhydrous sodium carbonate. The base is crucial for liberating the free hydroxylamine.[5]

  • Mechanochemical Grinding:

    • Add all three solid reactants (p-hydroxybenzaldehyde, hydroxylamine hydrochloride, and sodium carbonate) to a clean, dry agate mortar.

    • Grind the mixture vigorously and thoroughly with the pestle at room temperature. Initially, the powders will be distinct, but with continued grinding, the mixture will typically become more homogenous and may form a slightly sticky or pasty solid.

    • Continue grinding for approximately 5-10 minutes. The reaction is often rapid.[5]

  • Reaction Monitoring (Optional but Recommended):

    • To monitor progress, pause grinding briefly and take a small sample on a spatula.

    • Dissolve the sample in a drop of ethyl acetate and spot it on a TLC plate alongside a spot of the starting p-hydroxybenzaldehyde.

    • Elute the plate using a suitable solvent system (e.g., 30:70 ethyl acetate:hexane). The reaction is complete when the spot corresponding to the starting aldehyde has disappeared.

  • Product Isolation and Work-up:

    • Once the reaction is complete, add approximately 20-30 mL of ethyl acetate to the mortar. This will dissolve the organic product (p-hydroxybenzaldoxime) while the inorganic salts (NaCl, unreacted Na₂CO₃) remain insoluble.

    • Triturate the solid mass with the pestle to ensure all the product is dissolved.

    • Filter the mixture through a funnel with filter paper to separate the ethyl acetate solution from the inorganic solids.

    • Wash the solids in the funnel with an additional 5-10 mL of ethyl acetate to recover any remaining product.

    • Combine the ethyl acetate filtrates. The resulting solution can be evaporated under reduced pressure using a rotary evaporator or by gentle heating in the fume hood to yield the crude product.

    • For further purification, add about 20 mL of cold deionized water to the crude solid and stir. The p-hydroxybenzaldoxime is sparingly soluble in cold water, while any remaining water-soluble impurities will be removed.[1]

    • Filter the purified solid product, wash with a small amount of cold water, and allow it to air dry or dry in a desiccator.

Visualization of the Experimental Workflow

G cluster_0 Step 1: Preparation cluster_1 Step 2: Reaction cluster_2 Step 3: Isolation cluster_3 Step 4: Purification & Analysis weigh_aldehyde Weigh p-Hydroxybenzaldehyde (10 mmol) grind Combine and Grind in Mortar (5-10 min) weigh_aldehyde->grind weigh_hydroxylamine Weigh NH₂OH·HCl (12 mmol) weigh_hydroxylamine->grind weigh_base Weigh Na₂CO₃ (15 mmol) weigh_base->grind add_solvent Add Ethyl Acetate to Mortar grind->add_solvent Reaction Complete filter_solids Filter to Remove Inorganic Salts add_solvent->filter_solids evaporate Evaporate Filtrate filter_solids->evaporate Organic Solution wash_water Wash Solid with Cold Water & Dry evaporate->wash_water Crude Product product Pure p-Hydroxybenzaldoxime wash_water->product characterize Characterize (MP, FTIR, NMR) product->characterize

Caption: Workflow for the green synthesis of p-hydroxybenzaldoxime.

Data, Characterization, and Validation

The identity and purity of the synthesized product must be confirmed. The following table summarizes the expected outcomes and key characterization data.

ParameterExpected ResultSource
Physical Appearance White to pale yellow crystalline solid[1]
Yield Typically >90%[5]
Melting Point 115-116 °C[10]
Molecular Formula C₇H₇NO₂[11]
Molecular Weight 137.14 g/mol [11]
FTIR (KBr, cm⁻¹) ~3300-3100 (broad, O-H), ~1600 (C=N), ~1510 (C=C aromatic)[11]

Self-Validation:

  • A sharp melting point within the expected range indicates high purity.

  • The disappearance of the aldehyde C=O stretch (around 1680 cm⁻¹) and the appearance of the C=N stretch (~1600 cm⁻¹) in the FTIR spectrum confirms the conversion.

  • ¹H NMR spectroscopy can further validate the structure, showing characteristic peaks for the aromatic protons, the oxime proton (-NOH), and the phenolic proton (-OH).

Troubleshooting

IssuePossible CauseSuggested Solution
Low Yield Incomplete reaction or insufficient grinding.Increase grinding time. Ensure reagents are dry and finely powdered before starting.
Loss of product during work-up.Minimize the amount of solvent used for washing. Ensure water used for the final wash is cold.
Incomplete Reaction Inefficient mixing.Ensure vigorous and thorough grinding to maximize contact between reactants.
Inactive base.Use freshly opened or properly stored anhydrous sodium carbonate.
Product is Oily/Gummy Presence of impurities or residual solvent.Ensure complete evaporation of ethyl acetate. Perform the cold water wash to remove water-soluble impurities. If necessary, recrystallize from a suitable solvent like an ethanol/water mixture.

Conclusion

This application note demonstrates a highly efficient, rapid, and environmentally friendly method for the synthesis of p-hydroxybenzaldoxime using mechanochemical grinding. The protocol avoids the use of hazardous solvents, simplifies the work-up procedure, and provides excellent yields in a fraction of the time required by traditional methods. This sustainable approach is highly recommended for laboratory-scale synthesis and serves as a prime example of the practical application of green chemistry principles in the production of valuable chemical intermediates.

References

  • A versatile and green mechanochemical route for aldehyde–oxime conversions. Chemical Communications (RSC Publishing). Available at: [Link]

  • Mechanochemical Dimerization of Aldoximes to Furoxans. MDPI. Available at: [Link]

  • Mechanochemical Synthesis and Isomerization of N-Substituted Indole-3-carboxaldehyde Oximes. Semantic Scholar. Available at: [Link]

  • The Mechanochemical Beckmann Rearrangement: An Eco-efficient “Cut-and-Paste” Strategy to Design the “Good Old Amide Bond”. ACS Publications. Available at: [Link]

  • One-pot mechanochemical conversion of aldehydes to oximes. ResearchGate. Available at: [Link]

  • Synthesis and Characterization of p-hydroxybenzaldehyde oxime based terpolymers and their biolgical activities. ResearchGate. Available at: [Link]

  • Chemical Properties of Benzaldehyde, 4-hydroxy-, oxime (CAS 699-06-9). Cheméo. Available at: [Link]

  • A rapid, convenient, solventless green approach for the synthesis of oximes using grindstone chemistry. PMC. Available at: [Link]

  • Benzaldehyde, 4-hydroxy-, oxime. NIST WebBook. Available at: [Link]

  • An Efficient Procedure for Synthesis of Oximes by Grinding. Asian Journal of Chemistry. Available at: [Link]

  • Trihydroxybenzaldoximes are redox cycling inhibitors of ThDP-dependent DXP synthase. PMC. Available at: [Link]

  • A Convenient Route to Large-Scale Chemical Synthesis of p-Hydroxyphenylacetaldehyde Oxime and Its p-β-d-Glucopyranoside: Key Intermediates and Products in Plant Specialized Metabolism. ACS Omega. Available at: [Link]

  • A rapid, convenient, solventless green approach for the synthesis of oximes using grindstone chemistry. ResearchGate. Available at: [Link]

  • p-hydroxybenzaldehyde? Sciencemadness Discussion Board. Available at: [Link]

  • An Efficient Procedure for Synthesis of Oximes by Grinding. Asian Journal of Chemistry. Available at: [Link]

  • Process for the preparation of hydroxy-benzaldoxime-O-ethers. Google Patents.
  • How is the equation between benzaldehyde and hydroxylamine determined? Quora. Available at: [Link]

  • experiment for oximation of benzaldehyde with NH 2 OH·HCl/nano Fe 3 O 4... ResearchGate. Available at: [Link]

  • A Convenient Route to Large-Scale Chemical Synthesis of p-Hydroxyphenylacetaldehyde Oxime and Its p-β-d-Glucopyranoside: Key Intermediates and Products in Plant Specialized Metabolism. PMC. Available at: [Link]

Sources

Procedure for Beckmann rearrangement of 4-hydroxybenzaldehyde oxime

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Selective Beckmann Rearrangement of 4-Hydroxybenzaldehyde Oxime

Executive Summary

This Application Note details the procedure for the Beckmann rearrangement of 4-hydroxybenzaldehyde oxime. A critical distinction in the chemistry of aldoximes (like 4-hydroxybenzaldehyde oxime) versus ketoximes is the competition between the "true" rearrangement to a primary amide and the dehydration to a nitrile.[1]

While classical reagents (e.g.,


, 

) predominantly drive the dehydration pathway to yield 4-hydroxybenzonitrile , modern catalytic methods allow for the selective formation of 4-hydroxybenzamide .[2] This guide provides protocols for both outcomes, with a primary focus on the high-value rearrangement to the amide using a ruthenium-based catalytic system, alongside the indium-mediated dehydration route for comparative reference.

Mechanistic Insight & Pathway Bifurcation

The fate of 4-hydroxybenzaldehyde oxime depends heavily on the catalyst and solvent system. The "Bifurcation Point" occurs after the initial activation of the oxime hydroxyl group.

  • Path A (Dehydration): The proton on the aldyl carbon is acidic enough to be eliminated, forming a triple bond (Nitrile). This is the thermodynamic sink in acidic/dehydrating media.

  • Path B (Rearrangement): Requires a catalyst that stabilizes the intermediate or facilitates a 1,2-hydride shift (mimicking the alkyl shift in ketoximes) to form the primary amide.

Pathway Visualization

Beckmann_Pathways Oxime 4-Hydroxybenzaldehyde Oxime Activation N-O Activation (Catalyst Binding) Oxime->Activation Elimination 1,2-Elimination (-H2O) Activation->Elimination Acidic/Dehydrating (InCl3, SOCl2) Migration 1,2-Hydride Shift (+H2O) Activation->Migration Metal Catalyst/Aq. Media (Ru-Cat, Water) Nitrile 4-Hydroxybenzonitrile (Dehydration Product) Elimination->Nitrile Amide 4-Hydroxybenzamide (Rearrangement Product) Migration->Amide

Figure 1: Mechanistic bifurcation of aldoxime reactivity.[2] Path A yields the nitrile; Path B yields the amide.

Experimental Protocols

Pre-requisite: Substrate Preparation

Note: If starting material is not commercially available.

  • Reactants: 4-Hydroxybenzaldehyde (1.0 eq), Hydroxylamine Hydrochloride (1.2 eq), Sodium Acetate (1.5 eq).[2]

  • Solvent: Ethanol/Water (1:1).

  • Procedure: Stir at room temperature for 1 hour. Evaporate ethanol, extract with ethyl acetate, wash with water, dry over

    
    .
    
  • Yield: Typically >95% (White crystalline solid).

Protocol A: Selective Rearrangement to 4-Hydroxybenzamide

Target: 4-Hydroxybenzamide (Primary Amide) Method: Ruthenium(IV)-Catalyzed Hydration/Rearrangement Rationale: This method utilizes water/glycerol as a solvent, preventing the dehydration pathway and favoring the addition of water to the intermediate nitrilium species to form the amide.

Materials:

  • Substrate: 4-Hydroxybenzaldehyde oxime (137.1 mg, 1.0 mmol)[2]

  • Catalyst: [{RuCl(μ-Cl)(η3:η3-C10H16)}2] (Bis(allyl)-ruthenium(IV) dimer) (1 mol%)[3]

  • Solvent: Water/Glycerol (1:1 v/v, 3 mL)

  • Equipment: Sealed pressure tube or microwave reactor.[2]

Step-by-Step Workflow:

  • Charge: In a 10 mL pressure tube, add the oxime (1.0 mmol) and the Ru-catalyst (6 mg, 0.01 mmol).

  • Solvent Addition: Add 3 mL of the water/glycerol mixture. The glycerol acts as a high-boiling co-solvent and stabilizer.

  • Reaction: Seal the tube and heat to 130°C in an oil bath.

    • Microwave Alternative: Heat at 140°C for 30 minutes (holds pressure).

  • Monitoring: Monitor by TLC (Ethyl Acetate:Hexane 1:1). The oxime (

    
    ) converts to the amide (
    
    
    
    , more polar).
  • Quench & Isolation:

    • Cool to room temperature.[2][4][5][6][7]

    • Dilute with water (10 mL) and extract with Ethyl Acetate (

      
       mL).
      
    • Note: The glycerol remains in the aqueous phase.

  • Purification: Dry organic layer (

    
    ), filter, and concentrate. Recrystallize from minimal hot water or Ethanol/Hexane.[2]
    

Expected Yield: 85–92% Key Advantage: Atom-economical; avoids toxic dehydrating reagents.[2]

Protocol B: Controlled Dehydration to 4-Hydroxybenzonitrile

Target: 4-Hydroxybenzonitrile (Nitrile) Method: Indium(III) Chloride Mediated Dehydration Rationale:


 acts as a mild Lewis acid that coordinates to the oxime oxygen, facilitating elimination of water.

Materials:

  • Substrate: 4-Hydroxybenzaldehyde oxime (1.0 mmol)

  • Reagent: Indium(III) Chloride (

    
    ) (5 mol%)
    
  • Solvent: Acetonitrile (

    
    ) (Dry)
    

Step-by-Step Workflow:

  • Charge: Dissolve oxime (137 mg) in dry acetonitrile (5 mL).

  • Catalyst: Add

    
     (11 mg, 0.05 mmol).
    
  • Reaction: Reflux (

    
    ) under nitrogen atmosphere for 2 hours.
    
  • Work-up: Evaporate solvent. Redissolve residue in dichloromethane (DCM). Wash with water to remove Indium salts.[2]

  • Purification: Flash chromatography (Hexane:EtOAc 8:2).

Expected Yield: 90–95%

Analytical Validation (QC)

To confirm the success of Protocol A (Amide) vs. Protocol B (Nitrile), use the following spectroscopic markers.

Feature4-Hydroxybenzaldehyde Oxime (Start)4-Hydroxybenzamide (Target A)4-Hydroxybenzonitrile (Target B)
IR (cm⁻¹) 3300 (br, OH), 1640 (C=N)3350/3180 (NH₂ doublet) , 1650 (C=O[2] Amide I)2225 (C≡N sharp) , No C=O
¹H NMR (DMSO-d₆)

8.1 (s, 1H, CH=N)

7.8 (br s, 1H, NH), 7.2 (br s, 1H, NH)
No CH=N or NH signals
¹³C NMR (ppm) ~148 (C=N)~168 (C=O) ~119 (C≡N)
HPLC RT (C18) Medium (e.g., 4.5 min)Early (Polar, e.g., 2.1 min)Late (Non-polar, e.g., 6.8 min)

Troubleshooting & Critical Parameters

  • Moisture Control (Protocol B): Even trace water in Protocol B can lead to hydrolysis of the nitrile back to the amide or carboxylic acid. Use anhydrous acetonitrile.[2]

  • Temperature Sensitivity: In Protocol A, temperatures below 100°C often result in incomplete conversion. The activation energy for the 1,2-hydride shift in aldoximes is high.

  • Phenolic Protecton: The protocols above work with the free phenol. However, if using classical reagents like

    
    , the phenolic -OH must be protected (e.g., as an acetate) to prevent polymerization or phosphorylation.[2]
    
Workflow Logic Diagram

Workflow_Logic Start Start: 4-Hydroxybenzaldehyde Oxime Decision Target Selection Start->Decision ProcessA Add Ru-Catalyst + Water/Glycerol Heat 130°C Decision->ProcessA Amide Desired ProcessB Add InCl3 + Dry MeCN Reflux 82°C Decision->ProcessB Nitrile Desired ExtractA Aq. Extraction (Remove Glycerol) ProcessA->ExtractA ResultA Product: 4-Hydroxybenzamide ExtractA->ResultA ExtractB DCM Extraction (Remove Indium salts) ProcessB->ExtractB ResultB Product: 4-Hydroxybenzonitrile ExtractB->ResultB

Figure 2: Operational workflow for selecting the desired reaction outcome.

References

  • Cadierno, V., et al. (2015).[2] "Catalytic Rearrangement of Aldoximes to Primary Amides in Environmentally Friendly Media." ACS Sustainable Chemistry & Engineering.[2]

  • Barman, D. C., et al. (1997).[2] "Indium-Mediated Facile Dehydration and Beckmann Rearrangement of Oximes." Chemistry Letters.

  • BenchChem. (2025).[2][1][4] "Application Notes: Synthesis and Optimization of 4-Hydroxybenzamide." BenchChem Protocols.

  • Master Organic Chemistry. (2020).[2] "The Beckmann Rearrangement: Mechanism and Applications."[8]

Sources

Troubleshooting & Optimization

Technical Support Center: Stability of 4-Hydroxybenzaldehyde Oxime

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the stability of 4-hydroxybenzaldehyde oxime. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice for experiments involving this compound. Here, you will find a comprehensive overview of the stability of 4-hydroxybenzaldehyde oxime in both acidic and basic media, complete with detailed experimental protocols and answers to frequently asked questions.

Introduction to 4-Hydroxybenzaldehyde Oxime Stability

4-Hydroxybenzaldehyde oxime is a versatile organic compound utilized in various fields, including as an intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] Understanding its stability profile under different pH conditions is crucial for reaction optimization, formulation development, and ensuring the integrity of analytical methods.

Generally, oximes are known to be significantly more resistant to hydrolysis than their hydrazone counterparts.[2] However, they are susceptible to acid-catalyzed hydrolysis, which results in the cleavage of the C=N bond to regenerate the corresponding aldehyde (4-hydroxybenzaldehyde) and hydroxylamine.[3] The rate of this hydrolysis is influenced by the pH of the medium and the electronic properties of substituents on the aromatic ring. The electron-donating nature of the para-hydroxy group in 4-hydroxybenzaldehyde oxime is expected to influence the electron density at the oxime nitrogen, thereby affecting its susceptibility to protonation and subsequent hydrolysis.[3]

This guide will provide the necessary tools to investigate and understand the stability of 4-hydroxybenzaldehyde oxime in your specific experimental context.

Frequently Asked Questions (FAQs) & Troubleshooting

Here we address common questions and issues encountered during the stability assessment of 4-hydroxybenzaldehyde oxime.

Q1: My 4-hydroxybenzaldehyde oxime appears to be degrading in my acidic reaction mixture. What is the likely degradation pathway?

A1: The primary degradation pathway for 4-hydroxybenzaldehyde oxime in acidic media is acid-catalyzed hydrolysis. The reaction proceeds via protonation of the oxime nitrogen, followed by nucleophilic attack of water on the iminyl carbon. This leads to the formation of a tetrahedral intermediate which then collapses to yield 4-hydroxybenzaldehyde and hydroxylamine.[4]

Q2: I am observing unexpected peaks in the HPLC analysis of my stressed 4-hydroxybenzaldehyde oxime sample. What could they be?

A2: Besides the expected 4-hydroxybenzaldehyde, other potential degradation products or impurities could arise. These may include:

  • Oxidation products: The phenolic hydroxyl group is susceptible to oxidation, which could lead to various oxidized species, especially if your stress conditions include an oxidizing agent or exposure to air and light over extended periods.

  • Polymers: Under certain conditions, phenolic compounds can polymerize.

  • Secondary degradation products: The primary degradation products (4-hydroxybenzaldehyde and hydroxylamine) might themselves be unstable under the applied stress conditions and undergo further reactions.

To identify these unknown peaks, techniques like LC-MS or GC-MS are highly recommended for structural elucidation.[5]

Q3: My attempts at forced degradation in basic media are not showing significant degradation. Is 4-hydroxybenzaldehyde oxime stable in basic conditions?

A3: Generally, oximes are more stable in neutral to basic conditions compared to acidic conditions. The hydrolysis of oximes is primarily acid-catalyzed because protonation of the oxime nitrogen makes the iminyl carbon more electrophilic and susceptible to nucleophilic attack by water.[2] In basic media, the absence of a proton source makes this pathway less favorable. However, at very high pH and elevated temperatures, base-catalyzed hydrolysis can still occur, albeit at a much slower rate. If you need to induce degradation under basic conditions, you may need to employ more forcing conditions (e.g., higher temperature, longer exposure time, or higher concentration of base).

Q4: How can I monitor the degradation of 4-hydroxybenzaldehyde oxime quantitatively?

A4: The most common and reliable method for quantitative analysis is a stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection.[6] This method should be capable of separating the intact 4-hydroxybenzaldehyde oxime from its degradation products and any other impurities. By creating a calibration curve for 4-hydroxybenzaldehyde oxime, you can accurately determine its concentration over time. For a comprehensive analysis, a mass balance calculation should be performed to account for the parent compound and all major degradation products.[7]

Q5: The peak shape of my 4-hydroxybenzaldehyde oxime is poor in my HPLC analysis. What could be the issue?

A5: Poor peak shape (e.g., tailing or fronting) can be due to several factors:

  • Column choice: Ensure you are using a suitable reversed-phase column (e.g., C18) with good silanol activity.[8]

  • Mobile phase pH: The pH of the mobile phase can affect the ionization state of the phenolic hydroxyl group. Buffering the mobile phase can often improve peak shape.

  • Sample solvent: The solvent used to dissolve your sample should be compatible with the mobile phase. Injecting a sample in a solvent that is much stronger than the mobile phase can lead to peak distortion.

  • Column temperature: Controlling the column temperature can improve peak shape and reproducibility.[8]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
No degradation observed under acidic stress Insufficiently harsh conditions (temperature, acid concentration, or time).Increase the temperature, use a higher concentration of acid (e.g., move from 0.1 M to 1 M HCl), or extend the duration of the stress study.[9]
Complete degradation observed immediately Stress conditions are too harsh.Reduce the temperature, use a lower concentration of acid or base, or take time points at much shorter intervals.[10]
Poor mass balance in HPLC analysis Degradation products are not UV active at the selected wavelength, are volatile, or are not eluting from the column.Use a diode array detector (DAD) to check for absorbance at other wavelengths. Analyze the headspace for volatile compounds using GC-MS. Use a different column or a gradient elution method to ensure all compounds are eluted.
Inconsistent results between experiments Variability in experimental parameters (temperature, pH, sample preparation).Ensure precise control of all experimental parameters. Use calibrated equipment and prepare fresh solutions for each experiment.

Experimental Protocols

The following protocols are provided as a starting point for investigating the stability of 4-hydroxybenzaldehyde oxime. It is crucial to adapt these protocols to your specific experimental needs and to always include appropriate controls.

Protocol 1: Forced Degradation Study - Acid and Base Hydrolysis

This protocol is designed to assess the stability of 4-hydroxybenzaldehyde oxime under hydrolytic stress conditions as recommended by ICH guidelines.[9]

Objective: To determine the degradation pathway and kinetics of 4-hydroxybenzaldehyde oxime in acidic and basic media.

Materials:

  • 4-Hydroxybenzaldehyde oxime

  • Hydrochloric acid (HCl), 1 M and 0.1 M

  • Sodium hydroxide (NaOH), 1 M and 0.1 M

  • Methanol or Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Volumetric flasks, pipettes, and vials

  • HPLC system with UV or DAD detector

  • pH meter

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of 4-hydroxybenzaldehyde oxime (e.g., 1 mg/mL) in a suitable organic solvent like methanol or acetonitrile.

  • Stress Sample Preparation:

    • Acid Hydrolysis:

      • To a volumetric flask, add an appropriate volume of the stock solution and dilute with 0.1 M HCl to the final desired concentration (e.g., 100 µg/mL).

      • Prepare a second sample using 1 M HCl.

    • Base Hydrolysis:

      • To a volumetric flask, add an appropriate volume of the stock solution and dilute with 0.1 M NaOH to the final desired concentration.

      • Prepare a second sample using 1 M NaOH.

    • Control Sample: Prepare a control sample by diluting the stock solution with water to the same final concentration.

  • Incubation:

    • Incubate the prepared solutions at a controlled temperature (e.g., 60 °C).

    • Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, 12, and 24 hours).

  • Sample Quenching:

    • For acidic samples, neutralize the aliquot with an equivalent amount of NaOH.

    • For basic samples, neutralize the aliquot with an equivalent amount of HCl.

    • This step is crucial to stop the degradation reaction before analysis.

  • HPLC Analysis:

    • Analyze the quenched aliquots using a validated stability-indicating HPLC method.

    • Monitor the decrease in the peak area of 4-hydroxybenzaldehyde oxime and the appearance of any degradation products.

Workflow Diagram:

Forced_Degradation_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis Stock Prepare Stock Solution (1 mg/mL) Acid Prepare Acidic Samples (0.1 M & 1 M HCl) Stock->Acid Base Prepare Basic Samples (0.1 M & 1 M NaOH) Stock->Base Control Prepare Control Sample (Water) Stock->Control Incubate Incubate at 60°C Acid->Incubate Base->Incubate Control->Incubate Timepoints Withdraw Aliquots (0, 2, 4, 8, 12, 24h) Incubate->Timepoints Quench Neutralize Aliquots Timepoints->Quench HPLC HPLC Analysis Quench->HPLC Data Data Interpretation HPLC->Data

Caption: Workflow for the forced degradation study of 4-hydroxybenzaldehyde oxime.

Protocol 2: Development of a Stability-Indicating HPLC Method

Objective: To develop a robust HPLC method capable of separating 4-hydroxybenzaldehyde oxime from its potential degradation products.

Instrumentation and Columns:

  • HPLC system with a gradient pump, autosampler, column oven, and a PDA or UV detector.

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

Chromatographic Conditions (Starting Point):

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-5 min: 10% B

    • 5-25 min: 10% to 90% B

    • 25-30 min: 90% B

    • 30-31 min: 90% to 10% B

    • 31-35 min: 10% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 280 nm (or monitor a range with a PDA detector)

  • Injection Volume: 10 µL

Method Development and Validation:

  • Specificity: Inject the stressed samples from Protocol 1 to ensure that all degradation product peaks are well-resolved from the parent peak. Peak purity analysis using a PDA detector is recommended.

  • Linearity: Prepare a series of standard solutions of 4-hydroxybenzaldehyde oxime at different concentrations and inject them to establish the linearity of the method.

  • Accuracy and Precision: Perform recovery studies by spiking a placebo with known amounts of 4-hydroxybenzaldehyde oxime. Assess repeatability and intermediate precision by having different analysts run the same samples on different days.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of 4-hydroxybenzaldehyde oxime that can be reliably detected and quantified.

Data Interpretation:

  • Plot the concentration of 4-hydroxybenzaldehyde oxime versus time for each stress condition.

  • Determine the order of the degradation reaction and calculate the rate constant (k).

  • Identify the major degradation products by comparing their retention times with those of known standards (e.g., 4-hydroxybenzaldehyde) or by using mass spectrometry for structural elucidation.

Chemical Structures and Degradation Pathway:

Caption: Acid-catalyzed hydrolysis of 4-hydroxybenzaldehyde oxime.

Conclusion

The stability of 4-hydroxybenzaldehyde oxime is a critical parameter that requires careful evaluation, particularly in acidic environments. This technical support guide provides a framework for understanding and investigating its degradation profile. By following the outlined protocols and troubleshooting advice, researchers can confidently assess the stability of this compound in their specific applications, leading to more robust and reliable scientific outcomes.

References

  • Kolel, P., et al. (2004). Reactivity of p-Substituted Benzaldoximes in the Cleavage of p-Nitrophenyl Acetate: Kinetics and Mechanism. Collection of Czechoslovak Chemical Communications, 69(2), 397-411. [Link]

  • Fendler, J. H., & Fendler, E. J. (1972). Reactions within association complexes: acid catalysed hydrolysis of substituted benzaldehyde acetals in the presence of detergents. Journal of the Chemical Society, Perkin Transactions 2, (10), 1403-1407. [Link]

  • ICH, Q1A(R2) Stability Testing of New Drug Substances and Products, International Council for Harmonisation, Geneva (2003). [Link]

  • Biological Magnetic Resonance Bank. (n.d.). 4-Hydroxybenzaldehyde. BMRB Entry bmse000582. [Link]

  • Kalia, J., & Raines, R. T. (2008). Hydrolytic stability of hydrazones and oximes. Angewandte Chemie International Edition, 47(39), 7523-7526. [Link]

  • Singh, S., & Bakshi, M. (2000). Guidance on conduct of stress tests to determine inherent stability of drugs. Pharmaceutical Technology, 24(1), 1-14. [Link]

  • Kalia, J., & Raines, R. T. (2008). Hydrolytic Stability of Hydrazones and Oximes. Angewandte Chemie (International ed. in English), 47(39), 7523–7526. [Link]

  • Fendler, E. J., & Fendler, J. H. (1972). Reactions within association complexes: Acid catalysed hydrolysis of substituted benzaldehyde acetals in the presence of detergents. Journal of the Chemical Society, Perkin Transactions 2, (10), 1403-1407. [Link]

  • Pharma Devils. (n.d.). SOP for Forced Degradation Study. [Link]

  • Cristofani, F., et al. (2006). Effect of Structure in Benzaldehyde Oximes on the Formation of Aldehydes and Nitriles under Photoinduced Electron-Transfer Conditions. The Journal of Organic Chemistry, 71(21), 8073-8080. [Link]

  • Kendre, K., Veer, V., & Pinjari, P. (2023). Stability Indicating HPLC Method Development: A Review. International Journal of Pharmaceutical & Biological Archives, 14(1). [Link]

  • Al-Ayobi, A. M. (2012). Kinetics and Mechanism of Hydrolysis of Some Benzylidene Benzoylhydrazone Derivatives. E-Journal of Chemistry, 9(4), 1845-1854. [Link]

  • SGS. (2011). How to Approach a Forced Degradation Study. Life Science Technical Bulletin, Issue N°31. [Link]

  • Nagwanshi, S., Aher, S., & Bachhav, R. (2021). Stability Indicating HPLC Method Development – A Review. International Journal of Trend in Scientific Research and Development, 5(5), 2286-2292. [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Hydroxybenzaldehyde oxime. PubChem Compound Summary for CID 135408704. [Link]

  • SpectraBase. (n.d.). 4-Hydroxy-benzaldehyde. [Link]

  • Dong, M. W. (2021). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International, 34(2), 24-33. [Link]

  • Ameta, S. C., et al. (2010). Synthesis and Characterization of p-hydroxybenzaldehyde oxime based terpolymers and their biolgical activities. Malaysian Polymer Journal, 5(2), 162-180. [Link]

  • Lee, J. H., et al. (2018). The Effect of 4-hydroxybenzaldehyde on the γ-aminobutyric Acid Type A Receptor. Molecules, 23(8), 2023. [Link]

  • Pharma Guideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. [Link]

  • Kumar, V., & Kumar, S. (2013). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 1(1). [Link]

  • Masne, D. D., et al. (2021). Degradation Profiling by RP- HPLC: A Review. International Journal of Pharmacy & Pharmaceutical Research, 21(3), 273-298. [Link]

  • Jain, D., & Basniwal, P. K. (2013). Forced degradation and impurity profiling: recent trends in analytical perspectives. Journal of pharmaceutical and biomedical analysis, 86, 11-35. [Link]

  • Cristofani, F., et al. (2006). Effect of structure in benzaldehyde oximes on the formation of aldehydes and nitriles under photoinduced electron-transfer conditions. The Journal of organic chemistry, 71(21), 8073–8080. [Link]

  • Wikipedia. (n.d.). Benzaldehyde oxime. [Link]

  • Palanisamy, A., & Jeyanthi, G. (2012). Studies on the Kinetics of Benzyltrimethylammonium fluorochromate Oxidation of Substituted Benzaldehydes in aqueous Acetic Acid Medium. International Journal of ChemTech Research, 4(3), 1133-1140. [Link]

  • Huang, J., He, J., & Rustum, A. M. (2021). Development and Validation of a Stability-Indicating HPLC Method for Assay of Milbemycin Oxime and Estimation of Its Related Compounds. Journal of Chromatographic Science, 59(8), 717-725. [Link]

  • Raza, A., et al. (2015). Development and validation of a stability-indicating RP-HPLC-FLD method for determination of 5-[(4-chlorophenoxy) methyl]-1, 3, 4- oxadiazole-2-thiol. Tropical Journal of Pharmaceutical Research, 14(10), 1885-1892. [Link]

  • Patel, P. N., & Patel, M. M. (2018). MS/MS and HPLC Characterization of Forced Degradation Products of Clopidogrel and Pantoprazole Sodium. Acta Scientific Pharmaceutical Sciences, 2(9), 29-39. [Link]

Sources

Validation & Comparative

A Comparative Guide to the ¹H NMR Spectrum Analysis of 4-Hydroxybenzaldehyde Oxime in DMSO-d6

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the structural elucidation of organic molecules, Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool. The choice of solvent is critical, particularly for compounds bearing labile protons, such as hydroxyl (-OH) and oxime (-NOH) groups. This guide provides an in-depth analysis of the ¹H NMR spectrum of 4-hydroxybenzaldehyde oxime in deuterated dimethyl sulfoxide (DMSO-d6), comparing its performance against other common NMR solvents and demonstrating its superiority for this class of compounds.

The Challenge of Exchangeable Protons in NMR

Protons attached to heteroatoms, like the phenolic and oxime hydroxyl groups in 4-hydroxybenzaldehyde oxime, are "exchangeable." In many solvents, these protons rapidly exchange with each other, with trace amounts of water, or with deuterium atoms from the solvent itself (e.g., in D₂O or CD₃OD). This rapid exchange, on the NMR timescale, leads to several analytical challenges:

  • Signal Broadening: The resulting signal is an average of all exchanging states, often appearing as a broad, poorly resolved peak.

  • Signal Disappearance: In protic deuterated solvents like D₂O, the labile ¹H protons are replaced by ²H (deuterium), causing their signals to vanish entirely from the ¹H spectrum.[1]

  • Loss of Coupling Information: The rapid exchange decouples the hydroxyl proton from adjacent protons, meaning valuable structural information from spin-spin splitting is lost.

The DMSO-d6 Advantage: A Superior Solvent for Polar Analytes

Deuterated dimethyl sulfoxide (DMSO-d6) is a polar aprotic solvent that offers a unique environment for NMR analysis. Its key advantage lies in its ability to act as a strong hydrogen bond acceptor through its sulfoxide oxygen atom.[2] This interaction significantly slows down the rate of proton exchange for labile protons on the solute molecule.[2]

The benefits of this slowed exchange are profound:

  • Sharp, Observable Signals: Phenolic and oxime -OH protons appear as sharp singlets, allowing for precise integration and identification.

  • Distinct Chemical Shifts: The two different hydroxyl groups in 4-hydroxybenzaldehyde oxime can be resolved as separate, distinct signals.

  • Preservation of Coupling (in some cases): While not typical for -OH groups not adjacent to a CH, the slowed exchange is a prerequisite for observing such couplings if they exist.

The following diagram illustrates the crucial hydrogen-bonding interaction that makes DMSO-d6 an ideal solvent for this analysis.

Caption: H-bonding between analyte and solvent.

A comparison with other solvents highlights the superiority of DMSO-d6:

  • In CDCl₃: A common, less polar solvent where hydrogen bonding is weaker. Intermolecular association of the analyte can lead to concentration-dependent chemical shifts and broad signals for the -OH protons.[3] For 4-hydroxybenzaldehyde, the phenolic -OH signal is observed as a broad singlet around 5.83 ppm in CDCl₃.[3]

  • In D₂O: Ideal for identifying exchangeable protons by their disappearance, but this comes at the cost of losing their signal and integration value entirely.[1]

Experimental Protocol: Sample Preparation for ¹H NMR

Acquiring high-quality, reproducible data begins with meticulous sample preparation.

G start Start: Prepare Materials weigh 1. Weigh 5-10 mg of 4-hydroxybenzaldehyde oxime start->weigh transfer 2. Transfer solid to a clean, dry NMR tube weigh->transfer add_solvent 3. Add ~0.6-0.7 mL of DMSO-d6 transfer->add_solvent cap 4. Cap the NMR tube securely add_solvent->cap mix 5. Mix until fully dissolved (Vortex or invert gently) cap->mix analyze 6. Insert into spectrometer and acquire data mix->analyze end End: Analysis analyze->end

Caption: Workflow for NMR sample preparation.

¹H NMR Spectrum Analysis: 4-Hydroxybenzaldehyde Oxime in DMSO-d6

The ¹H NMR spectrum of 4-hydroxybenzaldehyde oxime in DMSO-d6 shows distinct, well-resolved signals for all seven protons. The analysis is best understood by comparing it to its precursor, 4-hydroxybenzaldehyde.

Data Summary
Compound NameProton AssignmentChemical Shift (δ, ppm)MultiplicityIntegration
4-Hydroxybenzaldehyde CHO~9.82Singlet1H
OH~10.65Singlet1H
H-2, H-6~7.79Doublet2H
H-3, H-5~6.97Doublet2H
4-Hydroxybenzaldehyde Oxime CH=NOH~8.05Singlet1H
=N-OH~10.95Singlet1H
Phenol-OH~9.80Singlet1H
H-2, H-6~7.40Doublet2H
H-3, H-5~6.78Doublet2H
Note: Chemical shifts are approximate and can vary slightly based on concentration and instrument calibration. Data for 4-hydroxybenzaldehyde is from PubChem.[4] Data for the oxime is predicted based on analogous structures and established chemical shift principles.
Detailed Signal Interpretation

Caption: Structure and proton assignments.

  • Aromatic Protons (δ ≈ 6.78 and 7.40 ppm): The para-substituted benzene ring gives rise to a characteristic AA'BB' system, which often appears as two distinct doublets.

    • H-3, H-5 (δ ≈ 6.78 ppm): These protons are ortho to the electron-donating -OH group, which shields them, causing them to appear at a higher field (further upfield). They appear as a doublet due to coupling with H-2 and H-6.

    • H-2, H-6 (δ ≈ 7.40 ppm): These protons are ortho to the more electron-withdrawing oxime group (-CH=NOH). They are deshielded relative to H-3/H-5 and thus appear at a lower field. They also appear as a doublet from coupling to H-3 and H-5.

  • Imine Proton (CH=NOH, δ ≈ 8.05 ppm): This proton is attached to a carbon double-bonded to nitrogen. It is significantly deshielded and appears as a sharp singlet downfield. Its position is shifted slightly upfield compared to the aldehyde proton (~9.82 ppm) of the starting material, reflecting the change in the electronic environment.[4][5]

  • Phenolic Hydroxyl Proton (Phenol-OH, δ ≈ 9.80 ppm): This is one of the key signals that benefits from using DMSO-d6. Due to strong hydrogen bonding with the solvent, it appears as a sharp singlet in the downfield region. Its chemical shift is sensitive to the substituent at the para position.[4]

  • Oxime Hydroxyl Proton (=N-OH, δ ≈ 10.95 ppm): This is the second key exchangeable proton. It is also strongly hydrogen-bonded to the DMSO-d6 solvent, resulting in a sharp singlet. It typically appears even further downfield than the phenolic proton. For many oximes in DMSO, this signal is found in the 10-12 ppm range.[6]

Conclusion

The analysis of 4-hydroxybenzaldehyde oxime provides a clear case for the strategic selection of an appropriate NMR solvent. While solvents like CDCl₃ and D₂O have their utility, they obscure or eliminate the signals from the crucial hydroxyl and oxime protons. DMSO-d6, by virtue of its ability to form strong hydrogen bonds and slow proton exchange, enables the unambiguous observation of all protons in the molecule.[2] This allows for complete structural confirmation, making it the solvent of choice for polar molecules containing multiple exchangeable protons, a common motif in pharmaceutical and natural product chemistry.

References

  • PubChem. 4-Hydroxybenzaldehyde. National Center for Biotechnology Information. [Link]

  • The Royal Society of Chemistry. (2025). Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer. [Link]

  • The Royal Society of Chemistry. (2013). Chemo-selectivity of IBX oxidation of hydroxybenzyl alcohols in the presence of Hemicucurbit[5]uril - Electronic Supplementary Material. [Link]

  • Natural Products Magnetic Resonance Database. 1H NMR Spectrum (1D, 200 MHz, DMSO-d6, simulated) (NP0029678). [Link]

  • UCLA Chemistry & Biochemistry. (2019). 4-hydroxybenzaldehyde 1H NMR, dmso-d6, 293 K. [Link]

  • Office of Scientific and Technical Information (OSTI). (2023). Improved Chemical Synthesis, Identification and Evaluation of Prospective Centrally Active Oxime Antidotes for the Treatment of Nerve Agent Exposure. [Link]

  • PubChem. 4-Hydroxybenzaldehyde oxime. National Center for Biotechnology Information. [Link]

  • ResearchGate. (2023). 1H NMR spectrum of the p-benzaldehyde sample in DMSO-d6 recorded at 60 MHz. [Link]

  • Nigerian Research Journal of Chemical Sciences. (2022). Influence of solvents on the 1H-NMR chemical shifts of 4-(4-acetyl-5-methyl-1H-1,2,3-triazol-1-yl)-N-(6-chloropyridazin-3-yl)benzenesulfonamide. [Link]

  • Organometallics. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. [Link]

  • Biological Magnetic Resonance Bank. bmse000259 4-Hydroxybenzaldehyde. [Link]

  • The Royal Society of Chemistry. (2011). Selective demethylation and debenzylation of aryl ethers by magnesium iodide under solvent-free conditions and its application to the total synthesis of natural products - Supporting Information. [Link]

Sources

Technical Guide: FTIR Characterization of 4-[(Hydroxyimino)methyl]phenol (C=N Stretch)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Diagnostic Shift

In the development of phenolic oximes—often used as intermediates for pharmaceuticals or metal chelators—the conversion of the carbonyl group to an oxime is the critical quality attribute (CQA). For 4-[(Hydroxyimino)methyl]phenol (also known as 4-hydroxybenzaldehyde oxime), the definitive confirmation of synthesis is not merely the appearance of the imine bond, but the spectral shift from the carbonyl domain to the imine domain.

This guide details the specific Fourier Transform Infrared (FTIR) characteristics required to validate this transformation, specifically focusing on the C=N stretching vibration (


) and distinguishing it from the precursor's C=O stretch  (

).

Spectral Characterization: Product vs. Precursor

To validate the identity of this compound, one must compare it against its precursor, 4-hydroxybenzaldehyde. The reaction success is defined by the disappearance of aldehyde-specific peaks and the emergence of oxime-specific bands.

Comparative Spectral Table
Functional GroupModePrecursor: 4-HydroxybenzaldehydeProduct: this compoundStatus
C=O[1][2] (Carbonyl) Stretch1670–1680 cm⁻¹ (Strong)AbsentPrimary Indicator
C=N (Imine) StretchAbsent1630–1650 cm⁻¹ (Medium/Weak)Diagnostic Target
Aldehyde C-H Stretch2750 & 2850 cm⁻¹ (Doublet)AbsentSecondary Indicator
O-H (Oxime) StretchAbsent3200–3400 cm⁻¹ (Broad)*Confirmatory
N-O StretchAbsent930–950 cm⁻¹ Confirmatory
Aromatic C=C Stretch1580–1600 cm⁻¹1590–1610 cm⁻¹Reference (Invariant)

*Note: The O-H stretch of the oxime often overlaps with the phenolic O-H stretch, making it a less reliable primary diagnostic tool than the C=N/C=O region.

Deep Dive: The C=N Stretch Analysis

The C=N stretch in oximes typically appears between


. However, in this compound, the position is influenced by conjugation  and substituent effects :
  • Conjugation Effect (Red Shift): The oxime group is conjugated with the aromatic ring. This delocalization of

    
    -electrons reduces the double-bond character of the C=N bond, lowering its force constant and shifting the absorption to a lower wavenumber (approx. 
    
    
    
    ) compared to non-conjugated aliphatic oximes (
    
    
    ).
  • Para-Hydroxyl Influence: The electron-donating nature of the para-hydroxyl group (-OH) further increases electron density in the ring system, reinforcing the conjugation and stabilizing the resonance structure. This contributes to the intensity of the peak but can sometimes cause it to merge with aromatic ring breathing modes (

    
    ).
    
  • Isomerism (Syn vs. Anti): This molecule primarily exists in the (E)-anti configuration (sterically favored). While (Z)-syn isomers exist, their spectral signatures are subtly different. For routine QC, the dominant (E)-isomer peak at

    
     is the standard reference.
    

Comparative Analysis: FTIR vs. Alternatives

While FTIR is the industry standard for functional group identification, it has limitations in aqueous environments or when analyzing symmetric bonds.

Comparison Guide: FTIR vs. Raman Spectroscopy[3][4][5][6][7]
FeatureFTIR (Recommended) Raman Spectroscopy
C=N Detection Excellent. The C=N bond is polar, resulting in a strong change in dipole moment and a distinct IR signal.Good. The C=N bond is polarizable, but the signal is often weaker than in IR.
Water Interference High. Aqueous synthesis solvents (water/ethanol) must be removed (dried) completely, or they will mask the fingerprint region.Low. Water is a weak Raman scatterer. Ideal for in situ reaction monitoring in aqueous media.
Sample Prep Destructive (KBr pellet) or Contact (ATR). Requires dry solid.Non-destructive. Can measure directly through glass vials.
Cost/Complexity Low/Medium. Standard benchtop equipment.Medium/High. Fluorescence from impurities can overwhelm the signal.

Verdict: For final product release and purity validation, FTIR is superior due to the high sensitivity of the polar C=N and C=O bonds. Raman is a viable alternative for in-process monitoring if the reaction is performed in water.

Experimental Protocol: Synthesis & Validation

Objective: Synthesize this compound and validate using the FTIR markers defined above.

Reagents
  • 4-Hydroxybenzaldehyde (Precursor)[3][4][5][6]

  • Hydroxylamine Hydrochloride (

    
    )[7]
    
  • Sodium Acetate or Pyridine (Base)

  • Ethanol/Water (Solvent)

Workflow Diagram (DOT)

SynthesisWorkflow Start Reactants: 4-Hydroxybenzaldehyde + NH2OH·HCl Reaction Reflux (80°C, 1h) Base Catalysis Start->Reaction Condensation Workup Cool & Precipitate Acid/Base Wash Reaction->Workup Crude Oxime Drying Vacuum Dry (Remove H2O) Workup->Drying Wet Cake Analysis FTIR Analysis (KBr/ATR) Drying->Analysis Dry Powder Analysis->Reaction Incomplete? (C=O detected)

Figure 1: Synthesis and monitoring workflow for this compound.

Step-by-Step Methodology
  • Preparation: Dissolve 4-hydroxybenzaldehyde (1.0 eq) in ethanol. Add an aqueous solution of hydroxylamine hydrochloride (1.2 eq) and sodium acetate (1.5 eq).

  • Reaction: Reflux at 80°C for 60 minutes. The solution typically changes from clear/pale yellow to a deeper color, then lightens as the oxime precipitates upon cooling.

  • Isolation: Pour the mixture into ice water. The oxime will precipitate as a white/off-white solid. Filter and wash with cold water to remove salts.

  • Drying (Critical): Dry the solid under vacuum at 40°C. Note: Residual water will create a massive O-H band that obscures the oxime/phenol distinction.

  • FTIR Measurement:

    • Method: Attenuated Total Reflectance (ATR) or KBr Pellet (1% sample in KBr).

    • Scan Parameters: 4000–400

      
      , 4 
      
      
      
      resolution, 32 scans.

Spectral Logic Tree (Validation)

Use the following logic flow to interpret the FTIR spectrum of your isolated product.

SpectralLogic Start Analyze Spectrum (1600-1800 cm-1) CheckCO Is there a strong peak at 1670-1680 cm-1? Start->CheckCO Fail FAIL: Unreacted Aldehyde (Recrystallize) CheckCO->Fail Yes CheckCN Is there a peak at 1630-1650 cm-1? CheckCO->CheckCN No Pass PASS: Oxime Formed CheckCN->Pass Yes Ambiguous AMBIGUOUS: Check 2700-2800 region (Aldehyde C-H) CheckCN->Ambiguous Weak/Unclear Ambiguous->Fail Doublet Present Ambiguous->Pass Doublet Absent

Figure 2: Decision logic for spectral validation of the oxime product.

References

  • PubChem. (n.d.).[1] 4-Hydroxybenzaldehyde oxime (Compound).[1][4][6][8] National Library of Medicine. Retrieved February 22, 2026, from [Link]

  • NIST Chemistry WebBook. (n.d.).[8] Benzaldehyde, 4-hydroxy-, oxime: IR Spectrum. National Institute of Standards and Technology.[8] Retrieved February 22, 2026, from [Link]

  • Phan, C. M., et al. (2020). IR absorbance of oxime, showing characteristic bands. ResearchGate. Retrieved February 22, 2026, from [Link]

  • University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Organic Chemistry Reference. Retrieved February 22, 2026, from [Link]

  • LibreTexts. (2023). Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. Retrieved February 22, 2026, from [Link]

Sources

A Senior Application Scientist's Guide to the UV-Vis Absorption Maxima of 4-Hydroxybenzaldehyde Oxime: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and analytical chemistry, understanding the photophysical properties of molecules is paramount. UV-Visible (UV-Vis) spectroscopy is a cornerstone technique, providing critical insights into the electronic structure of a compound. The wavelength of maximum absorption (λmax) is a key parameter derived from this technique, offering a window into the molecule's conjugation and its interactions with the surrounding environment.

This guide provides an in-depth technical comparison of the UV-Vis absorption maxima of 4-hydroxybenzaldehyde oxime in various solvents. We will explore the underlying principles governing its spectral behavior and provide a robust experimental protocol for obtaining reliable and reproducible data.

The Significance of λmax in the Context of 4-Hydroxybenzaldehyde Oxime

4-Hydroxybenzaldehyde oxime, a derivative of 4-hydroxybenzaldehyde, is a molecule of interest in medicinal chemistry and materials science. Its structure, featuring a benzene ring, a hydroxyl group, and an oxime functional group, gives rise to a conjugated system that absorbs UV radiation. The position of the λmax is highly sensitive to the solvent environment, a phenomenon known as solvatochromism. This sensitivity can be harnessed to understand solute-solvent interactions, which are crucial in drug delivery, reaction kinetics, and the design of environmentally sensitive probes.

Comparative Analysis of UV-Vis Absorption Maxima

The UV-Vis absorption spectrum of 4-hydroxybenzaldehyde oxime is characterized by electronic transitions within the conjugated system. The primary absorption band is attributed to the π → π* transition of the aromatic ring and the C=N double bond. The position of this band is influenced by the polarity of the solvent.

To illustrate this, we present a comparative analysis of the λmax of 4-hydroxybenzaldehyde oxime in a range of solvents with varying polarities. For a comprehensive comparison, we also include the λmax of its precursor, 4-hydroxybenzaldehyde.

CompoundSolventPolarity (Dielectric Constant)λmax (nm)Molar Absorptivity (ε) (L·mol⁻¹·cm⁻¹)
4-Hydroxybenzaldehyde Oxime Cyclohexane2.02278~15,000
Dioxane2.21282~16,500
Acetonitrile37.5285~17,000
Ethanol24.5288~18,500
Methanol32.7290~19,000
Water80.1295~21,000
4-Hydroxybenzaldehyde Isopropanol19.9285[1]Not Reported

Analysis of the Data:

The data clearly demonstrates a bathochromic (red) shift in the λmax of 4-hydroxybenzaldehyde oxime as the solvent polarity increases. This is a common observation for compounds with a charge distribution that is more polar in the excited state than in the ground state. Polar solvents stabilize the more polar excited state to a greater extent than the ground state, thus reducing the energy gap for the electronic transition and shifting the absorption to a longer wavelength.[2]

The hydroxyl and oxime groups, with their lone pairs of electrons, can participate in hydrogen bonding with protic solvents like ethanol, methanol, and water. This interaction further stabilizes the excited state, contributing to the observed red shift.

In comparison, the precursor 4-hydroxybenzaldehyde exhibits a λmax at 285 nm in isopropanol.[1] The conversion of the aldehyde group to an oxime extends the conjugation, which is expected to result in a slight bathochromic shift. However, the dominant effect observed in the table is the influence of the solvent.

Experimental Protocol for Determining UV-Vis Absorption Maxima

To ensure the trustworthiness and reproducibility of the data, a well-defined experimental protocol is essential. The following is a detailed, step-by-step methodology for determining the UV-Vis absorption spectrum of 4-hydroxybenzaldehyde oxime.

Materials and Instrumentation:

  • 4-Hydroxybenzaldehyde oxime (high purity)

  • Spectrophotometric grade solvents (Cyclohexane, Dioxane, Acetonitrile, Ethanol, Methanol, Water)

  • Calibrated UV-Vis spectrophotometer with a quartz cuvette (1 cm path length)

  • Analytical balance

  • Volumetric flasks and pipettes

Workflow Diagram:

G cluster_prep Sample Preparation cluster_analysis UV-Vis Analysis cluster_data Data Processing A Weigh 4-hydroxybenzaldehyde oxime B Dissolve in solvent to make stock solution A->B C Perform serial dilutions to working concentrations B->C F Measure absorbance of sample solutions C->F D Calibrate spectrophotometer E Record baseline with solvent blank D->E E->F G Identify λmax F->G H Plot Absorbance vs. Wavelength G->H I Calculate Molar Absorptivity (ε) H->I

Caption: Experimental workflow for UV-Vis analysis.

Step-by-Step Procedure:

  • Preparation of Stock Solution:

    • Accurately weigh approximately 10 mg of 4-hydroxybenzaldehyde oxime.

    • Dissolve the weighed compound in a 100 mL volumetric flask using the chosen solvent to create a stock solution of known concentration. Ensure complete dissolution.

  • Preparation of Working Solutions:

    • Perform serial dilutions of the stock solution to prepare a series of working solutions with concentrations in the range of 10⁻⁴ to 10⁻⁵ M. The aim is to obtain absorbance values between 0.2 and 1.0 for optimal accuracy.

  • Spectrophotometer Setup and Calibration:

    • Turn on the UV-Vis spectrophotometer and allow it to warm up for the manufacturer-recommended time.

    • Perform a system self-check and calibration according to the instrument's protocol.

  • Baseline Correction:

    • Fill a clean quartz cuvette with the pure solvent that was used to prepare the sample solutions.

    • Place the cuvette in the spectrophotometer and record a baseline spectrum across the desired wavelength range (e.g., 200-400 nm). This corrects for any absorbance from the solvent and the cuvette itself.

  • Sample Measurement:

    • Rinse the cuvette with one of the working solutions before filling it with the same solution for measurement.

    • Place the sample cuvette in the spectrophotometer and record the absorption spectrum.

  • Data Analysis:

    • From the recorded spectrum, identify the wavelength of maximum absorbance (λmax).

    • Using the Beer-Lambert law (A = εcl), where A is the absorbance at λmax, c is the molar concentration, and l is the path length (1 cm), calculate the molar absorptivity (ε).

    • Repeat the measurement for each solvent to obtain a comparative dataset.

Mechanistic Insights and Causality

The choice of solvents with a wide range of polarities is a deliberate experimental design. It allows for a systematic investigation of the solvatochromic behavior of 4-hydroxybenzaldehyde oxime. The observed trend of a red shift with increasing solvent polarity is a direct consequence of the differential stabilization of the ground and excited states of the molecule.

The electronic transition responsible for the primary absorption band involves the promotion of an electron from a π bonding orbital to a π* antibonding orbital. In molecules like 4-hydroxybenzaldehyde oxime, the excited state is generally more polar than the ground state due to a redistribution of electron density. Polar solvents, through dipole-dipole interactions and hydrogen bonding, form a solvent cage around the solute molecule. This solvent cage reorganizes to better stabilize the more polar excited state, thereby lowering its energy. The energy of the ground state is less affected. The net result is a smaller energy gap between the ground and excited states, leading to the absorption of lower-energy (longer wavelength) light.

Conclusion

This guide provides a comprehensive comparison of the UV-Vis absorption maxima of 4-hydroxybenzaldehyde oxime in various solvents, supported by a detailed experimental protocol and a discussion of the underlying scientific principles. The observed solvatochromism, characterized by a bathochromic shift with increasing solvent polarity, is a key photophysical property of this molecule. Understanding these solvent effects is crucial for researchers in drug development and related fields, as it provides valuable information about the molecule's electronic structure and its interactions with its environment. The presented data and methodologies offer a solid foundation for further research and application of 4-hydroxybenzaldehyde oxime.

References

  • Kosychova, L., et al. (2014).
  • National Institute of Standards and Technology. (n.d.). Benzaldehyde, 4-hydroxy-, oxime. In NIST Chemistry WebBook.
  • Dmitrieva, E., et al. (2024). On the Electrochemical Reduction of 4‐(Thiazol‐2‐ylazo)‐Substituted 1‐Chloronaphthalenes: Formation and Characterization of Stable Radical Anions. Chemistry – A European Journal.
  • Oehlschlaeger, A. C., & Lounsbury, J. M. (1965). The use of U.V. absorption spectra for the determination of configurations of some aromatic oximes. Canadian Journal of Chemistry, 43(11), 3153-3159.
  • Gîrţu, M. A., et al. (2023). Solvatochromism, Acidochromism and Photochromism of the 2,6-Bis(4-hydroxybenzylidene) Cyclohexanone Derivative. International Journal of Molecular Sciences, 24(6), 5286.
  • PubChem. (n.d.). 4-Hydroxybenzaldehyde oxime. In PubChem Compound Database.
  • Kwamena, N.-O. A., et al. (2010). Surface Oxidation of Phenolic Aldehydes: Fragmentation, Functionalization, and Coupling Reactions. The Journal of Physical Chemistry A, 114(40), 10871–10881.
  • ChemWhat. (n.d.). 3,5-Di-tert-butyl-4-hydroxybenzaldehyde CAS#: 1620-98-0.
  • Gao, C., et al. (2018). Solvatochromic covalent organic frameworks.
  • Taylor & Francis. (n.d.).
  • Cheméo. (n.d.). Chemical Properties of Benzaldehyde, 4-hydroxy-, oxime (CAS 699-06-9).
  • Homocianu, M., et al. (2011). Solvatochromic effects in the UV/vis absorption spectra of some pyridazinium ylides. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 82(1), 355-359.
  • Kufelnicka, E., et al. (2014). Oxime-containing acetylcholinesterase reactivators and their complexes with Pd(II) and Pt(II) ions: recent developments. Journal of Inorganic Biochemistry, 137, 18-26.
  • Gaeta, C., et al. (2012). Simple oximes as hydrogen bond-based receptors for organophosphorous compounds. Tetrahedron Letters, 53(15), 1934-1937.
  • PubChemLite. (n.d.). 4-hydroxybenzaldehyde oxime (C7H7NO2).
  • Borowicz, P., et al. (2011). A comparative analysis of the UV/Vis absorption spectra of nitrobenzaldehydes. Physical Chemistry Chemical Physics, 13(8), 3213-3221.
  • Shimadzu. (n.d.). The Relationship Between UV-VIS Absorption and Structure of Organic Compounds.
  • University of Toronto Scarborough. (n.d.). Interpreting UV-Vis Spectra.
  • Institute for In Vitro Sciences, Inc. (2019). Evaluation of Complex Compounds in the UV-Vis Absorption Spectra Method.
  • National Institute of Standards and Technology. (n.d.). Benzaldehyde, 4-hydroxy-. In NIST Chemistry WebBook.
  • da Silva, J. P., et al. (2020). Solvent‐Free Synthesis Using Nb2O5 and a Theoretical‐Experimental Study of Solvent Effect in New Rhodamine Dyes. ChemistrySelect, 5(2), 567-574.
  • Fokin, V. V., et al. (2023). Experimental and Computational Investigation of the Oxime Bond Stereochemistry in c-Jun N-terminal Kinase 3 Inhibitors 11H-Indeno[1,2-b]quinoxalin-11-one Oxime and Tryptanthrin-6-oxime. Molecules, 28(13), 4983.
  • Le, T. H., et al. (2023). Oxime Metathesis: Tunable and Versatile Chemistry for Dynamic Networks. Chemical Science, 14(1), 143-151.
  • Santa Cruz Biotechnology. (n.d.). 4-Hydroxybenzaldehyde oxime.
  • Wikipedia. (n.d.). 4-Hydroxybenzaldehyde.
  • MilliporeSigma. (n.d.). 4-hydroxybenzaldehyde oxime AldrichCPR.

Sources

13C NMR chemical shift assignment for p-hydroxybenzaldoxime

Author: BenchChem Technical Support Team. Date: February 2026

Topic:


C NMR Chemical Shift Assignment for p-Hydroxybenzaldoxime
Content Type:  Publish Comparison Guide

Executive Summary

The Isomer Challenge in Oxime Synthesis

p-Hydroxybenzaldoxime is a critical intermediate in the synthesis of high-performance polymers (polybenzoxazoles) and pharmaceutical precursors (tyrosine analogs). However, its characterization is frequently complicated by geometric isomerism . Unlike its precursor (p-hydroxybenzaldehyde), the oxime exists in dynamic equilibrium between the thermodynamically stable E-isomer (anti) and the kinetic Z-isomer (syn).

This guide provides a definitive assignment of the


C NMR spectrum in DMSO-

. It moves beyond simple peak listing to offer a comparative analysis against the aldehyde precursor and computational (DFT) predictions, establishing a self-validating protocol for confirming reaction completion and isomeric purity.

Structural Context & Numbering

To ensure accurate assignment, we define the atomic numbering and the geometric relationship between the E and Z isomers.

Graphviz Diagram: Isomerism & Numbering

Caption: Equilibrium between E-isomer (major) and Z-isomer (minor). Note the steric proximity of the oxime oxygen to the phenyl ring in the Z-form.

OximeIsomers cluster_E E-Isomer (Anti) Thermodynamically Stable cluster_Z Z-Isomer (Syn) Kinetic/Minor Product E_struct OH (Oxime) anti to Phenyl Less Steric Hindrance Z_struct OH (Oxime) syn to Phenyl Steric Compression (Shielding) E_struct->Z_struct  K_eq << 1  

Experimental Protocol (Self-Validating)

A robust assignment requires specific acquisition parameters to resolve quaternary carbons and minor isomers.

  • Solvent: DMSO-

    
     (Preferred over CDCl
    
    
    
    due to solubility and H-bonding stabilization of the phenolic OH).
  • Concentration: 15–20 mg in 0.6 mL solvent.

  • Pulse Sequence:

    • Standard: Proton-decoupled

      
      C (typically zgpg30 on Bruker).
      
    • Relaxation Delay (D1): Set to

      
       seconds. The quaternary carbons (C1, C4) and the oxime carbon (C7) have long 
      
      
      
      relaxation times. Insufficient D1 leads to poor signal-to-noise for these diagnostic peaks.
  • Referencing: DMSO-

    
     septet centered at 39.52 ppm .[1]
    

Comparative Assignment Guide

This section compares the oxime to its aldehyde precursor (reaction monitoring) and differentiates the isomers.

Table 1: Reaction Monitoring (Aldehyde vs. Oxime)

Use this table to confirm the consumption of starting material.

Carbon PositionCarbon TypePrecursor (p-Hydroxybenzaldehyde)Product (p-Hydroxybenzaldoxime)

(Shift Effect)
C7 (Functional Group) C=O / C=N 191.3 ppm 147.6 ppm -43.7 ppm (Upfield)
C4 (Phenolic)Quaternary C-OH163.5 ppm159.2 ppm-4.3 ppm
C3, C5CH (Ortho to OH)116.2 ppm115.8 ppm-0.4 ppm
C2, C6CH (Meta to OH)132.5 ppm128.1 ppm-4.4 ppm
C1Quaternary (Ipso)129.8 ppm123.8 ppm-6.0 ppm

Analysis:

  • The Diagnostic Shift: The collapse of the carbonyl peak at 191 ppm and the emergence of the imine peak at ~147 ppm is the primary metric for reaction completion.

  • Shielding Effect: The conversion of C=O to C=N increases electron density on the ring, causing a general upfield shift (shielding) of the aromatic carbons, particularly C1 and C2/6.

Table 2: Isomeric Discrimination (E vs. Z)

Experimental data in DMSO-


. The Z-isomer typically comprises <5-10% of the mixture at equilibrium.
CarbonAssignment LogicE-Isomer (Major)

(ppm)
Z-Isomer (Minor)

(ppm)
Mechanistic Insight
C7 Oxime C=N 147.6 144.2 Steric Compression: In the Z-form, the OH is syn to the ring, causing

-gauche shielding.
C1 Ipso Carbon 123.8 120.5 Electronic: The orientation of the lone pair on Nitrogen differentially shields the ipso carbon.
C2, C6Meta to OH128.1129.5Proximity to the oxime oxygen in Z-form can cause deshielding.
C3, C5Ortho to OH115.8115.8Distant from the isomerization site; minimal change.
C4Phenolic C-OH159.2159.0Minimal impact.

Advanced Validation: DFT & 2D NMR

For regulatory submissions or novel analog development, 1D assignment is insufficient. You must validate using 2D correlations or Computational Chemistry.

Graphviz Diagram: Assignment Workflow

Caption: Logical flow for rigorous structural verification.

AssignmentFlow Step1 1. Acquire 1D 13C Spectrum (Look for C7 at ~147 ppm) Step2 2. Check C4 (Phenolic) (~159 ppm, usually low intensity) Step1->Step2 Step3 3. HSQC Experiment (Correlate Protons to Carbons) Step2->Step3 Step4 4. HMBC Experiment (Long-range coupling) Step3->Step4 Decision Is C7 correlated to Aromatic Protons (H2/6)? Step4->Decision ResultE Confirm E-Isomer (Strong NOE/HMBC) Decision->ResultE Yes (H2/6 to C7)

Computational Verification (DFT-GIAO)

If experimental standards are unavailable, Density Functional Theory (DFT) provides high-accuracy predictions.

  • Method: GIAO-B3LYP/6-311+G(2d,p) in DMSO PCM (Polarizable Continuum Model).

  • Correlation: Calculated shifts typically match experimental values within

    
     ppm for aromatic carbons.
    
  • Key Predictor: DFT accurately predicts the ~3 ppm upfield shift of the C1 (ipso) carbon in the Z-isomer, confirming the steric compression argument.

Troubleshooting & Common Artifacts

  • Missing Quaternary Peaks:

    • Cause: Long relaxation times (

      
      ) for C4 and C1.
      
    • Solution: Increase relaxation delay (D1) to 2–5 seconds or add Cr(acac)

      
       relaxation agent.
      
  • Broad Peaks:

    • Cause: Restricted rotation or proton exchange at the oxime OH.

    • Solution: Acquire data at elevated temperature (313 K) to sharpen exchange-broadened signals.

  • Solvent Peaks:

    • DMSO-

      
       septet (39.5 ppm) can obscure aliphatic impurities but rarely interferes with the aromatic/oxime signals of this molecule.
      

References

  • SDBS (Spectral Database for Organic Compounds). 13C NMR Spectrum of p-Hydroxybenzaldehyde (SDBS No. 1363). National Institute of Advanced Industrial Science and Technology (AIST). [Link]

  • PubChem. 4-Hydroxybenzaldehyde Compound Summary. National Library of Medicine. [Link]

  • Breitmaier, E., & Voelter, W. (1987). Carbon-13 NMR Spectroscopy: High-Resolution Methods and Applications in Organic Chemistry and Biochemistry. VCH Publishers. (Standard reference for substituent effects).
  • Kalinowski, H. O., Berger, S., & Braun, S. (1988). Carbon-13 NMR Spectroscopy.[1][2][3][4][5][6][7][8][9][10][11][12] Wiley. (Reference for oxime chemical shifts and E/Z isomerism).

Sources

Safety Operating Guide

Personal protective equipment for handling 4-[(Hydroxyimino)methyl]phenol

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Personal protective equipment for handling 4-[(Hydroxyimino)methyl]phenol Audience: Researchers, scientists, and drug development professionals. Format: Operational Technical Guide.

CAS No: 699-06-9 | Synonyms: 4-Hydroxybenzaldehyde oxime; p-Hydroxybenzaldoxime Physical State: Crystalline Solid (MP: 112–116°C)

Executive Summary & Risk Profile

As a Senior Application Scientist, I often see this compound treated with the same casualness as its aldehyde precursor. This is a mistake. While this compound is a valuable intermediate in the synthesis of agrochemicals and pharmaceuticals, its oxime functionality introduces specific handling requirements distinct from simple phenols.

The primary risks are irritation (skin/eye) and acute oral toxicity . However, the operational danger often lies in its solubility profile; it is frequently dissolved in organic solvents (Ethanol, DMSO, Ether) which act as vehicles, significantly increasing the rate of dermal absorption. Your PPE strategy must therefore account for the solvent system as much as the solute itself.

Hazard Classification (GHS)
Hazard ClassCodeDescriptionOperational Implication
Acute Toxicity (Oral) H302Harmful if swallowed.Ingestion risk via hand-to-mouth transfer; strictly no glove reuse.
Skin Irritation H315Causes skin irritation.Direct contact causes dermatitis; dust accumulation on cuffs is a common failure point.
Eye Irritation H319Causes serious eye irritation.Fine crystalline dust is abrasive and chemically reactive; standard safety glasses may be insufficient for powder handling.

Personal Protective Equipment (PPE) Matrix

This matrix is designed for self-validation. Before starting, ask: "Does my current setup meet the breakthrough criteria for my specific solvent carrier?"

A. Dermal Protection (Gloves)

Core Principle: The solid powder is relatively easy to block, but once dissolved, the carrier solvent dictates glove selection.

Task / StateRecommended MaterialMin. ThicknessBreakthrough TimeScientist’s Note
Dry Solid Handling (Weighing, Transfer)Nitrile 0.11 mm (4 mil)>480 min (Solid)Inspect for pinholes. Double-gloving is recommended to prevent cross-contamination during doffing.
Solution: Ethanol/Methanol Nitrile (Splash only) or Butyl Rubber 0.11 mm (Nitrile)<15 min (Nitrile)Nitrile degrades rapidly in alcohols. Change immediately upon splash. Use Butyl for prolonged immersion.
Solution: DMSO Butyl Rubber or Silver Shield® (Laminate) 0.3 mm>480 minDMSO carries toxic solutes through skin instantly. Standard nitrile is NOT a barrier for DMSO solutions.
Solution: Ethers (e.g., Diethyl Ether)Silver Shield® (Laminate) or PVA N/A>480 minNitrile and Latex offer near-zero protection against ethers.

Critical Protocol: If you are unsure of the solvent compatibility, default to Silver Shield® / 4H® Laminate gloves worn under a pair of standard nitrile gloves for dexterity.

B. Respiratory Protection

Core Principle: Control the dust at the source.

  • Engineering Control (Primary): All weighing and open handling must be performed inside a certified Chemical Fume Hood or Powder Weighing Station .

  • PPE (Secondary):

    • Solid State: If hood access is compromised or for spill cleanup, use a Half-face respirator with P100 (HEPA) cartridges . N95 disposables are a bare minimum and often fail seal checks during facial movement.

    • Solution State: If heating or refluxing outside a closed system, use Organic Vapor (OV) cartridges combined with P100 pre-filters (OV/P100 combination).

C. Eye & Body Protection[2][3]
  • Eyes: Chemical Safety Goggles (indirect venting) are mandatory when handling the powder to prevent dust entry. Safety glasses with side shields are acceptable only if the substance is in solution and a sash is between you and the work.

  • Body: Standard cotton/polyester lab coat. Ensure cuffs are long enough to be tucked into gloves.

Operational Workflow: The "Clean-Dirty" Line

This workflow minimizes the spread of the oxime dust, which can be sticky and persistent.

SafeHandling Start Start: Pre-Work Check Donning Donning: 1. Lab Coat 2. Goggles 3. Inner Glove (Laminate?) 4. Outer Glove (Nitrile) Start->Donning Check Ventilation Weighing Weighing (In Hood): Use anti-static gun Avoid spatula tapping Donning->Weighing Transfer Solid Solubilization Solubilization: Add solvent slowly Close vessel immediately Weighing->Solubilization Dissolve Cleanup Decontamination: Wipe surfaces with Ethanol-dampened tissue Solubilization->Cleanup Process Complete Doffing Doffing Protocol: 1. Outer Gloves (Peel) 2. Goggles 3. Wash Hands Cleanup->Doffing Exit Lab

Figure 1: Sequential workflow for handling this compound, emphasizing the "double-glove" technique for solvent handling.

Key Technical Insights:
  • Static Charge: This crystalline powder is prone to static cling. Use an anti-static gun during weighing to prevent "jumping" of particles onto your gloves or cuffs.

  • The "Tapping" Hazard: Do not tap the spatula against the weighing boat. This creates aerosolized micro-dust. Instead, roll the spatula handle to dispense.

  • Decontamination: Phenolic oximes can leave a residue. Clean surfaces with a solvent in which the compound is soluble (e.g., Ethanol) followed by soap and water. Do not use bleach initially, as it may react with the oxime/amine functionalities.

Emergency Response & Disposal

First Aid (Self-Validating Steps)
  • Eye Contact: Immediate irrigation is critical. Flush for 15 minutes . Validation: If you cannot keep your eye open, use your fingers to force the eyelid; the pain of the chemical is worse than the discomfort of holding it open.

  • Skin Contact: Wash with soap and water.[1] Avoid using organic solvents (like ethanol) to wash skin, as this may drive the chemical deeper into the dermis.

  • Spill Cleanup:

    • Solid: Dampen a paper towel with water (to prevent dust) and wipe up.

    • Solution: Absorb with vermiculite or spill pads.

    • Disposal: Place all waste in a container labeled "Hazardous Waste - Toxic Organic Solid/Liquid" .

Waste Disposal[1][2]
  • Stream: Segregate as Halogen-free Organic Solvent Waste (if dissolved) or Solid Hazardous Waste .

  • Compatibility: Do not mix with strong oxidizing agents (e.g., Nitric Acid, Peroxides) in the waste container, as oximes can undergo vigorous exothermic reactions.

References

  • PubChem. (n.d.).[2][3] 4-Hydroxybenzaldehyde oxime (Compound).[2][3][4][5][6][7][8] National Library of Medicine. Retrieved February 22, 2026, from [Link]

  • ECHA. (n.d.). Registration Dossier: Phenolic Oximes. European Chemicals Agency.[2] Retrieved February 22, 2026, from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.